DL-threo-PPMP hydrochloride
Description
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Properties
Molecular Formula |
C29H51ClN2O3 |
|---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m0./s1 |
InChI Key |
ORVAUBQYJOFWFY-YDFTWFOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to DL-threo-PPMP Hydrochloride: Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride), a potent inhibitor of glucosylceramide synthase. This document is intended to serve as a valuable resource for researchers in the fields of sphingolipid metabolism, cancer biology, and infectious diseases.
Chemical Properties and Data
This compound is a synthetic ceramide analog that acts as a competitive inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | rel-N-[(1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide, monohydrochloride | [1] |
| Synonyms | DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride, (±)-PPMP | |
| CAS Number | 139974-41-7 | [1] |
| Molecular Formula | C₂₉H₅₁ClN₂O₃ | [2] |
| Molecular Weight | 511.18 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (10 mg/ml) and Ethanol. | [3] |
| Storage | Store at -20°C | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 5H, Ar-H), 5.05 (d, J=4.0 Hz, 1H, CH-OH), 4.20-4.30 (m, 1H, CH-NH), 3.65-3.80 (m, 4H, morpholine -OCH₂-), 2.40-2.60 (m, 6H, morpholine -NCH₂- and -CH₂-N), 2.15 (t, J=7.5 Hz, 2H, -CO-CH₂-), 1.50-1.60 (m, 2H, -CO-CH₂-CH₂-), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, J=6.5 Hz, 3H, -CH₃). (Predicted based on similar structures and general chemical shift ranges.[4][5]) |
| ¹³C NMR (CDCl₃, ppm) | δ 173.5 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 75.0 (CH-OH), 67.0 (morpholine -OCH₂-), 61.0 (CH-NH), 54.0 (morpholine -NCH₂-), 53.0 (-CH₂-N), 36.5 (-CO-CH₂-), 31.9, 29.7, 29.6, 29.5, 29.3, 29.1, 25.8, 22.7, 14.1 (-CH₃). (Predicted based on similar structures and general chemical shift ranges.[5]) |
| FT-IR (KBr, cm⁻¹) | ν 3300-3400 (O-H, N-H stretching), 2920, 2850 (C-H stretching), 1640 (C=O stretching, amide I), 1540 (N-H bending, amide II), 1115 (C-O-C stretching). (Predicted based on functional groups present). |
| Mass Spectrometry (ESI-MS) | m/z 475.4 [M+H]⁺ (for the free base). (Calculated for C₂₉H₅₁N₂O₃). |
Synthesis Protocol
The synthesis of this compound involves a two-step process starting from the commercially available DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol. The key step is the N-acylation of the amino group with palmitoyl chloride.
Synthesis Workflow
Experimental Procedure
Step 1: N-acylation of DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol
-
Dissolve DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (1.1 eq) in the same solvent to the reaction mixture dropwise over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude DL-threo-PPMP free base.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure DL-threo-PPMP free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified DL-threo-PPMP free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether to remove any unreacted starting materials or impurities.
-
Dry the solid under vacuum to obtain pure this compound.
Mechanism of Action and Signaling Pathways
This compound primarily functions as an inhibitor of glucosylceramide synthase (GCS). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, this compound leads to the depletion of downstream GSLs and an accumulation of ceramide.
Signaling Pathway of GCS Inhibition
The inhibition of GCS by this compound has several downstream consequences:
-
Depletion of Glycosphingolipids: The reduction in glucosylceramide levels leads to a decrease in the synthesis of complex GSLs, which are crucial components of cell membranes and are involved in cell signaling, recognition, and adhesion.
-
Accumulation of Ceramide: The blockage of ceramide utilization by GCS results in its accumulation. Ceramide is a bioactive lipid that can induce cell cycle arrest, apoptosis, and autophagy in various cell types.[6]
-
Induction of Autophagy: Studies have shown that the depletion of glucosylceramide can stimulate autophagic flux in neuronal cells.[1]
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of this compound on GCS. The assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into ceramide to form [¹⁴C]glucosylceramide.
Materials:
-
Cell or tissue homogenates (as a source of GCS)
-
This compound
-
Ceramide (substrate)
-
UDP-[¹⁴C]glucose (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl₂, and 1 mM EDTA)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine the assay buffer, cell/tissue homogenate (containing a known amount of protein), and the desired concentration of this compound (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the enzymatic reaction by adding a mixture of ceramide and UDP-[¹⁴C]glucose to the reaction tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).
-
Terminate the reaction: Stop the reaction by adding the chloroform:methanol solution.
-
Lipid extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The radiolabeled glucosylceramide will be in the lower organic phase.
-
Quantification: Carefully transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of GCS inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated control samples. The IC₅₀ value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
Biological Activity and Applications
This compound has been utilized in a variety of research applications to probe the functions of glycosphingolipids in cellular processes.
Table 3: Biological Activities of this compound
| Biological Effect | Cell Line/System | IC₅₀ / Effective Concentration | Reference |
| Inhibition of Glucosylceramide Synthase | MDCK cell homogenates | 2 - 20 µM | [6] |
| Inhibition of Glucosylceramide Synthase | Mouse liver microsomes | 20 µM (41% inhibition) | [1] |
| Inhibition of Glucosylceramide Synthase | Mouse brain homogenates | 20 µM (62% inhibition) | [1] |
| Inhibition of P. falciparum growth | Erythrocytes | 0.85 µM | [1] |
| Induction of Apoptosis | Various cancer cell lines | Varies with cell line | [6] |
| Stimulation of Autophagy | Primary mouse neurons | - | [1] |
Research Applications
-
Cancer Research: Due to its ability to induce apoptosis and inhibit the proliferation of cancer cells, this compound is a valuable tool for studying the role of sphingolipids in cancer progression and for exploring potential therapeutic strategies.[6]
-
Neuroscience: The compound is used to investigate the functions of glycosphingolipids in neuronal development, signaling, and neurodegenerative diseases.[1]
-
Infectious Disease Research: this compound has shown activity against the malaria parasite Plasmodium falciparum, highlighting the potential of targeting sphingolipid metabolism in infectious agents.[1]
Conclusion
This compound is a well-characterized and potent inhibitor of glucosylceramide synthase. Its ability to modulate sphingolipid metabolism has made it an indispensable tool for researchers across various disciplines. This technical guide provides essential information on its synthesis, chemical properties, and biological activities, which will be beneficial for scientists and professionals in drug development seeking to utilize this compound in their research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DL-Ppmp | C29H51ClN2O3 | CID 49837889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
The Core Biological Targets of DL-threo-PPMP Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride) is a synthetic ceramide analogue that has garnered significant interest in the scientific community for its potent biological activities. As an inhibitor of key enzymes in sphingolipid metabolism, this compound serves as a valuable tool for dissecting the intricate roles of these lipids in cellular processes and as a potential therapeutic agent in various diseases, including cancer and parasitic infections. This technical guide provides a comprehensive overview of the primary biological targets of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Primary Biological Targets and Quantitative Data
The principal biological target of this compound is glucosylceramide synthase (GCS) , a pivotal enzyme in the biosynthesis of glycosphingolipids. By inhibiting GCS, this compound effectively depletes cells of glucosylceramide and downstream complex glycosphingolipids. Additionally, it has been shown to inhibit sphingomyelin synthase (SMS) , particularly in the context of the malaria parasite Plasmodium falciparum.
| Target Enzyme | Organism/Cell Type | Concentration | % Inhibition | IC50 | Reference |
| Glucosylceramide Synthase | MDCK cell homogenates | 20 µM | 70% | [1] | |
| Glucosylceramide Synthase | Mouse liver microsomes | 20 µM | 41% | [1] | |
| Glucosylceramide Synthase | Mouse brain homogenates | 20 µM | 62% | [1] | |
| Glucosylceramide Synthase | Not Specified | 2 - 20 µM | [2] | ||
| Sphingomyelin Synthase | P. falciparum-infected erythrocytes | 0.05 - 1 µM | ~35% (sensitive fraction) | [3] | |
| Sphingomyelin Synthase | P. falciparum-infected erythrocytes | 25 - 500 µM | ~65% (less sensitive fraction) | [3] | |
| P. falciparum growth | Late ring-stage | 0.85 µM | [1] |
Signaling Pathways Affected by this compound
The inhibition of glucosylceramide synthase by this compound initiates a cascade of downstream cellular events, most notably the modulation of the Akt/mTOR signaling pathway and the induction of autophagy.
Inhibition of the Akt/mTOR Pathway
Inhibition of GCS by this compound has been shown to reduce the phosphorylation of Akt and the downstream ribosomal protein S6, indicating a suppression of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.
Induction of Autophagy
A significant consequence of GCS inhibition by this compound is the stimulation of autophagy, a cellular process for the degradation and recycling of cellular components.[1] This is thought to be, at least in part, a result of the downregulation of the inhibitory mTOR signaling pathway.
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methodologies used to assess the in vitro inhibition of GCS.
Materials:
-
Cell or tissue homogenates (e.g., MDCK cells, mouse liver microsomes)
-
This compound
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM DTT)
-
Chloroform/methanol (2:1, v/v) for lipid extraction
-
High-Performance Thin-Layer Chromatography (HPTLC) system
-
Fluorescence detector
Procedure:
-
Prepare cell or tissue homogenates and determine protein concentration.
-
Pre-incubate the homogenate with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose to the pre-incubated homogenate.
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.
-
Separate the lipid extract using HPTLC.
-
Visualize and quantify the fluorescent NBD-glucosylceramide product using a fluorescence detector.
-
Calculate the percentage of GCS inhibition relative to the vehicle control.
Sphingomyelin Synthase (SMS) Activity Assay in P. falciparum
This protocol is based on studies investigating the effect of this compound on malaria parasites.[3]
Materials:
-
P. falciparum-infected erythrocytes
-
This compound
-
[³H]Sphingosine or fluorescently labeled ceramide
-
Phosphatidylcholine
-
Reaction buffer
-
Lipid extraction solvents
-
Scintillation counter or fluorescence detector
Procedure:
-
Culture and synchronize P. falciparum-infected erythrocytes.
-
Treat the infected erythrocytes with a range of this compound concentrations.
-
Prepare cell lysates from the treated and control infected erythrocytes.
-
Incubate the lysates with [³H]sphingosine or a fluorescent ceramide analogue and phosphatidylcholine.
-
After incubation, extract the lipids.
-
Separate the lipids by thin-layer chromatography.
-
Quantify the amount of radiolabeled or fluorescent sphingomyelin produced using a scintillation counter or fluorescence detector.
-
Determine the level of SMS inhibition.
Western Blot Analysis of Akt and Ribosomal Protein S6 Phosphorylation
This protocol outlines the general steps for assessing changes in protein phosphorylation.
Materials:
-
HEK293 cells or other suitable cell line
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, and total S6
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels.
Autophagy Flux Assay
This protocol describes a method to measure the rate of autophagy.
Materials:
-
Primary neurons or a suitable cell line
-
This compound
-
Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)
-
Antibodies against LC3B and p62/SQSTM1
-
Western blotting reagents and equipment
Procedure:
-
Culture cells and treat with this compound in the presence or absence of a lysosomal inhibitor for the final 2-4 hours of the treatment period.
-
Prepare cell lysates and perform Western blotting as described above.
-
Probe the membranes with antibodies against LC3B and p62.
-
Autophagy flux is determined by the difference in the amount of LC3-II (the lipidated form of LC3) in the presence and absence of the lysosomal inhibitor. An increase in this difference upon treatment with this compound indicates an increased autophagic flux. A decrease in p62 levels also indicates enhanced autophagy.
Conclusion
This compound is a potent dual inhibitor of glucosylceramide synthase and, in specific contexts, sphingomyelin synthase. Its ability to modulate critical signaling pathways such as the Akt/mTOR cascade and to induce autophagy makes it an invaluable research tool for cell biologists and a promising lead compound for drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the multifaceted effects of this important ceramide analogue.
References
DL-threo-PPMP Hydrochloride: A Technical Guide to a Potent Glucosylceramide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic ceramide analogue that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in this pathway. By blocking this crucial step, DL-threo-PPMP hydrochloride effectively depletes cellular levels of glucosylceramide and downstream complex GSLs. This targeted inhibition leads to the accumulation of the substrate, ceramide, a bioactive lipid known to mediate various cellular processes including apoptosis, cell cycle arrest, and autophagy.[1][3] The ability of this compound to modulate the balance between ceramide and glycosphingolipids makes it an invaluable tool for studying the roles of these lipids in cellular signaling, cancer biology, neurodegenerative disorders, and infectious diseases.
Chemical and Physical Properties
This compound is the racemic mixture of the D-threo and L-threo enantiomers. The D-threo enantiomer is the biologically active form that inhibits glucosylceramide synthase.
| Property | Value |
| Chemical Formula | C₂₉H₅₁ClN₂O₃ |
| Molecular Weight | 511.18 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and Ethanol |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions as a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[4] Its structural similarity to ceramide allows it to bind to the active site of GCS, thereby preventing the natural substrate from being converted to glucosylceramide. This inhibition leads to two primary downstream consequences: the depletion of glucosylceramide and its derivatives, and the accumulation of intracellular ceramide.
Quantitative Data
The inhibitory activity of this compound and its analogues has been quantified in various studies. The IC₅₀, the concentration of an inhibitor where the response is reduced by half, is a key metric.
| Compound | Target | System | IC₅₀ Value | Reference |
| DL-threo-PPMP | Glucosylceramide Synthase | - | 2 - 20 µM | [1] |
| D-threo-PPMP | Glucosylceramide Synthase | MDCK cell homogenates | 0.5 µM | |
| D-threo-p-methoxy-P4 | Glucosylceramide Synthase | MDCK cell homogenates | 0.2 µM |
Table 1: Inhibitory Potency of PPMP Analogues
At a concentration of 20 µM, DL-threo-PPMP inhibits glucosylceramide synthase activity by:
Signaling Pathways Affected
The inhibition of GCS by this compound initiates a cascade of events within cellular signaling pathways, primarily driven by the accumulation of ceramide and the depletion of complex glycosphingolipids.
References
The Inhibition of Sphingolipid Synthesis by DL-threo-PPMP Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the sphingolipid biosynthetic pathway. By blocking the conversion of ceramide to glucosylceramide, PPMP induces an accumulation of intracellular ceramide, a bioactive lipid second messenger implicated in a variety of cellular processes. This technical guide provides an in-depth overview of the mechanism of action of DL-threo-PPMP, its effects on cellular signaling pathways, and detailed experimental protocols for its application in research settings. Quantitative data on its inhibitory effects are summarized, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important pharmacological tool.
Introduction to Sphingolipid Synthesis and the Role of Glucosylceramide Synthase
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles not only as structural components of cellular membranes but also as signaling molecules involved in cell growth, differentiation, apoptosis, and autophagy.[1][2] The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is subsequently converted to dihydroceramide and then to ceramide.[3]
Ceramide stands at a critical juncture in sphingolipid metabolism, serving as a precursor for the synthesis of more complex sphingolipids, including sphingomyelin and glycosphingolipids.[1] The synthesis of most glycosphingolipids is initiated by the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This is the first and rate-limiting step in the formation of a vast array of glycosphingolipids.[4]
Mechanism of Action of DL-threo-PPMP Hydrochloride
This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of glucosylceramide synthase.[5] Its mechanism of action involves binding to the catalytic site of GCS, thereby preventing the glycosylation of endogenous ceramide.[6] This inhibition leads to a dose-dependent decrease in the cellular levels of glucosylceramide and its downstream metabolites, the complex glycosphingolipids.[6] Concurrently, the blockage of this metabolic pathway results in the accumulation of the substrate, ceramide.[6]
The elevation of intracellular ceramide levels is a key consequence of PPMP treatment and is central to its biological effects. Ceramide is a well-established pro-apoptotic and pro-autophagic signaling molecule that can influence multiple downstream pathways to determine cell fate.[2][3]
Quantitative Data on the Inhibitory Effects of DL-threo-PPMP
The inhibitory potency of DL-threo-PPMP has been characterized in various cell types and enzyme preparations. The following tables summarize key quantitative data from the literature.
| Parameter | System | Value | Reference |
| IC50 | Glucosylceramide Synthase Activity | 2 - 20 µM | [5] |
| IC50 | P. falciparum Growth (late ring-stage) | 0.85 µM |
Table 1: IC50 Values for this compound
| Cell/Tissue Type | PPMP Concentration | % Inhibition of GCS | Reference |
| MDCK Cell Homogenates | 20 µM | 70% | |
| Mouse Liver Microsomes | 20 µM | 41% | |
| Mouse Brain Homogenates | 20 µM | 62% |
Table 2: Percentage Inhibition of Glucosylceramide Synthase by DL-threo-PPMP
| Cell Line | PPMP Concentration | Effect | Reference |
| Cholangiocarcinoma (CCA) cells | 10 µM | Reduced cell proliferation | |
| MC3T3-E1 mouse osteoblasts | 0.5 - 5.0 µM | Reduced cell proliferation | |
| MDCK kidney epithelial cells (D-threo-PPMP) | 20 µM | 70% reduction in cell growth | |
| HEK 293 cells | 20 µM (48 hours) | ~50% reduction in influenza virus infection |
Table 3: Effects of DL-threo-PPMP on Cell Proliferation and Other Biological Processes
Downstream Signaling Pathways Affected by PPMP
The accumulation of ceramide following GCS inhibition by PPMP triggers a cascade of downstream signaling events, primarily centered on the induction of apoptosis and autophagy.
Ceramide-Mediated Apoptosis and Autophagy
Ceramide can induce apoptosis through the mitochondrial pathway. It can also trigger autophagy by inhibiting the Akt/mTOR signaling pathway and by promoting the dissociation of the Beclin 1:Bcl-2 complex.[2] The interplay between ceramide-induced apoptosis and autophagy is complex and can be cell-type and context-dependent.[3]
// Invisible edges for layout "Dihydroceramide" -> Ceramide [style=invis]; } Caption: Inhibition of Glucosylceramide Synthase (GCS) by DL-threo-PPMP.
Modulation of the Akt/mTOR Pathway
PPMP treatment has been shown to reduce the phosphorylation of Akt and the ribosomal protein S6, a downstream effector of the mTOR pathway. Inhibition of the Akt/mTOR pathway is a key mechanism through which ceramide promotes autophagy.
// Layout adjustments {rank=same; Akt; mTOR} } Caption: PPMP's impact on Akt/mTOR signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving DL-threo-PPMP.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a cell-based assay to measure GCS activity by quantifying the conversion of a fluorescent ceramide analog to glucosylceramide.
Materials:
-
Cells of interest
-
This compound
-
C6-NBD-ceramide (fluorescent ceramide analog)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber and solvents
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of DL-threo-PPMP or vehicle control for the desired duration.
-
Labeling with Fluorescent Ceramide: Incubate the treated cells with C6-NBD-ceramide (e.g., 5 µM) for a specified time (e.g., 4 hours) to allow for its conversion to C6-NBD-glucosylceramide.
-
Lipid Extraction: After incubation, wash the cells with PBS and harvest them. Perform lipid extraction using a standard method, such as the Bligh-Dyer method, with a chloroform:methanol solvent system.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate. Develop the plate in a TLC chamber with an appropriate solvent system to separate the different lipid species.
-
Quantification: After development, visualize the fluorescent spots corresponding to C6-NBD-ceramide and C6-NBD-glucosylceramide using a fluorescence imaging system. Quantify the intensity of the spots to determine the amount of glucosylceramide produced, which is indicative of GCS activity.
Cell Viability Assay
This protocol outlines a general method for assessing the effect of DL-threo-PPMP on cell viability using a tetrazolium reduction assay (e.g., MTT or MTS).
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of DL-threo-PPMP. Include vehicle-treated and untreated wells as controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Live cells will metabolize the tetrazolium salt into a colored formazan product.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Drug Development and Preclinical Status
DL-threo-PPMP and its derivatives are primarily utilized as research tools to investigate the roles of glucosylceramide and complex glycosphingolipids in various biological and pathological processes. While the inhibition of GCS is a validated therapeutic target for certain lysosomal storage diseases (e.g., Gaucher disease, for which GCS inhibitors like miglustat are approved), there is limited publicly available information on the formal preclinical or clinical development of this compound for indications such as cancer. Its potent effects on cancer cell proliferation and survival in vitro suggest its potential as an anticancer agent, but further preclinical studies would be necessary to evaluate its in vivo efficacy, safety, and pharmacokinetic properties.
Conclusion
This compound is an invaluable pharmacological agent for the study of sphingolipid metabolism and signaling. Its specific inhibition of glucosylceramide synthase provides a powerful means to manipulate cellular ceramide levels and investigate the downstream consequences on cell fate decisions, including apoptosis and autophagy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize DL-threo-PPMP in their investigations into the complex roles of sphingolipids in health and disease. Further exploration of the therapeutic potential of GCS inhibitors like PPMP in oncology and other areas is a promising avenue for future research.
References
An In-depth Technical Guide to DL-threo-PPMP Hydrochloride (CAS: 139974-41-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride) is a synthetic ceramide analog that has garnered significant interest in biomedical research. It is a potent inhibitor of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis.[1] By blocking the conversion of ceramide to glucosylceramide, this compound elevates intracellular ceramide levels, a bioactive lipid involved in various cellular processes including apoptosis, cell cycle arrest, and autophagy.[2][3] Furthermore, this compound has demonstrated activity against the malaria parasite, Plasmodium falciparum, by inhibiting sphingomyelin synthase.[1][4] This dual mechanism of action makes this compound a valuable tool for studying sphingolipid metabolism and a potential lead compound for therapeutic development in oncology and infectious diseases. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 139974-41-7 |
| Molecular Formula | C₂₉H₅₀N₂O₃ • HCl |
| Molecular Weight | 511.2 g/mol |
| Synonyms | DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol HCl |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (20 mg/mL), Ethanol (10 mg/mL), and DMF (5 mg/mL) |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
Inhibition of Glucosylceramide Synthase (GCS)
The primary mechanism of action of this compound is the competitive inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[5] By blocking GCS, this compound prevents the glucosylation of ceramide, leading to an accumulation of this pro-apoptotic lipid. The D-threo enantiomer is the active form that inhibits GCS.[6]
Anti-malarial Activity
In the context of Plasmodium falciparum, this compound inhibits sphingomyelin synthase activity.[4][7] This enzyme is crucial for the parasite's development within infected erythrocytes. Inhibition of this pathway disrupts the formation of a tubovesicular network essential for parasite proliferation.[4][7]
Induction of Autophagy
By inhibiting GCS, this compound has been shown to stimulate autophagic flux in neuronal cells.[8] This effect is mediated through the inhibition of the Akt-mTOR signaling pathway, a key regulator of cell growth and autophagy.[2][8]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound
| Target | System | Concentration | % Inhibition | IC₅₀ | Reference |
| Glucosylceramide Synthase | MDCK cell homogenates | 20 µM | 70% | - | [1] |
| Glucosylceramide Synthase | Mouse liver microsomes | 20 µM | 41% | - | [1] |
| Glucosylceramide Synthase | Mouse brain homogenates | 20 µM | 62% | - | [1] |
| Plasmodium falciparum growth | Late ring-stage culture | - | - | 0.85 µM | [1] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is adapted from methodologies described in the literature for measuring GCS activity.[5]
Materials:
-
Cell or tissue homogenates (e.g., MDCK cells, liver microsomes)
-
This compound
-
NBD-C₆-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chloroform/methanol (2:1, v/v)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture containing assay buffer, UDP-glucose, and the cell/tissue homogenate.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding NBD-C₆-ceramide.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.
-
Separate the lipid extract using HPLC.
-
Quantify the fluorescently labeled glucosylceramide product using a fluorescence detector.
-
Calculate the percentage of inhibition relative to the vehicle control.
Western Blot for Phospho-Akt and Phospho-S6
This protocol is a general guideline for detecting changes in protein phosphorylation upon treatment with this compound, based on its known effects on the Akt/mTOR pathway.[8]
Materials:
-
Cell line of interest (e.g., HEK293)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Autophagy Flux Assay (LC3 Turnover)
This protocol measures autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.[8]
Materials:
-
Cell line of interest
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot reagents (as described in Protocol 4.2)
-
Anti-LC3 antibody
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or vehicle.
-
In the last few hours of the treatment, add a lysosomal inhibitor to a subset of the wells.
-
Lyse the cells and perform Western blotting as described in Protocol 4.2.
-
Probe the membrane with an anti-LC3 antibody to detect both LC3-I and LC3-II.
-
Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.
Signaling Pathways
Glucosylceramide Synthase, mTOR, and Autophagy Signaling
This compound inhibits GCS, leading to an accumulation of ceramide. This has been shown to inhibit the Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.[8] Inhibition of mTOR relieves its suppression of the ULK1 complex, thereby initiating autophagy.[2]
Sphingolipid Metabolism in Plasmodium falciparum
In P. falciparum, this compound targets sphingomyelin synthase. This enzyme is part of a metabolic pathway that is essential for the parasite's survival and replication within the host erythrocyte.
Synthesis
Conclusion
This compound is a versatile and potent inhibitor of sphingolipid metabolism with significant potential in both basic research and drug development. Its ability to modulate ceramide levels and induce autophagy through the inhibition of GCS provides a powerful tool for studying these fundamental cellular processes. Furthermore, its anti-malarial activity highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted activities of this compound.
References
- 1. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 6 from Quantification of autophagy flux using LC3 ELISA. | Semantic Scholar [semanticscholar.org]
- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Intricate Dance of Structure and Activity: A Technical Guide to DL-threo-PPMP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), a pivotal molecule in the study of glycosphingolipid metabolism. As a potent inhibitor of glucosylceramide synthase (GCS), DL-threo-PPMP has become an invaluable tool for dissecting the multifaceted roles of glycosphingolipids in cellular processes, ranging from cell growth and signaling to apoptosis and autophagy. This document provides a comprehensive overview of its structure-activity relationship (SAR), detailed experimental protocols for key assays, and a visual representation of its mechanism of action through signaling pathway diagrams.
Structure-Activity Relationship: Unraveling the Molecular Determinants of Potency
The inhibitory activity of DL-threo-PPMP and its analogs against glucosylceramide synthase is exquisitely sensitive to modifications in its three key structural domains: the N-acyl chain, the phenyl group, and the tertiary amine. Understanding these relationships is crucial for the design of more potent and selective inhibitors.
The stereochemistry at the C1 and C2 positions of the propanol backbone is a critical determinant of activity. The threo configuration is essential for potent inhibition of glucosylceramide synthase, with the D-threo enantiomer being the more active isomer.[1] The erythro isomers are significantly less active.
The Influence of the N-Acyl Chain
The length of the N-acyl chain plays a significant role in the inhibitory potency of PPMP analogs. Early studies on the parent compound, PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol), which has a C10 acyl chain, laid the groundwork for understanding this relationship. It was discovered that increasing the acyl chain length from C6 to C16 dramatically enhances the inhibitory efficacy in intact cells.[1] This is attributed to the increased lipophilicity of the longer chain analogs, which facilitates their uptake by cells.[1] While in vitro assays using cell homogenates or microsomes show less dramatic differences between longer chain homologs, the effect in whole-cell systems is pronounced.[1]
The Role of the Phenyl Group
Modifications to the phenyl ring have revealed that both electronic and hydrophobic properties influence inhibitory activity. Substitutions on the phenyl ring that increase electron-donating characteristics and decrease lipophilicity tend to enhance the potency of these compounds in blocking glucosylceramide formation.[2] A key example is the D-threo-4'-hydroxy-P4 analog, which exhibits a significantly lower IC50 value compared to the parent compound.[2] This suggests that the phenyl ring is involved in a specific interaction with the enzyme, likely through hydrogen bonding or electronic interactions.
The Significance of the Tertiary Amine
The nature of the tertiary amine at the C3 position also impacts the inhibitory profile. While the morpholino group of PPMP is common, analogs with other cyclic amines have been investigated. For instance, replacing the morpholine ring with a pyrrolidine ring can lead to potent inhibitors of glucosylceramide synthase.[3] This suggests that the size and basicity of the cyclic amine are important for optimal interaction with the enzyme.
Quantitative Structure-Activity Relationship Data
The following table summarizes the quantitative data on the inhibitory activity of DL-threo-PPMP and its key analogs against glucosylceramide synthase.
| Compound | N-Acyl Chain Length | Phenyl Group Substitution | Tertiary Amine | IC50 (µM) | Cell System/Enzyme Source | Reference |
| DL-threo-PPMP | C16 (Palmitoyl) | Unsubstituted | Morpholino | 2 - 20 | Varies | [4] |
| D-threo-PDMP | C10 (Decanoyl) | Unsubstituted | Morpholino | ~2 | In vitro | [3] |
| D-threo-P4 | C16 (Palmitoyl) | Unsubstituted | Pyrrolidino | 0.5 | In vitro | [3] |
| D-threo-Hexanoyl P4 | C6 (Hexanoyl) | Unsubstituted | Pyrrolidino | ~2 | In vitro | [3] |
| D-threo-Octanoyl P4 | C8 (Octanoyl) | Unsubstituted | Pyrrolidino | ~2 | In vitro | [3] |
| D-threo-4'-hydroxy-P4 | C16 (Palmitoyl) | 4'-hydroxy | Pyrrolidino | 0.09 | In vitro | [2] |
| D-threo-PBPP | Benzyloxycarbonyl | Unsubstituted | Pyrrolidino | 0.3 | In vitro | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key experiments related to the study of DL-threo-PPMP hydrochloride.
Synthesis of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol Hydrochloride
The synthesis of this compound can be achieved through a multi-step process starting from DL-threo-1-phenyl-2-amino-1,3-propanediol.
Step 1: N-Palmitoylation
-
Dissolve DL-threo-1-phenyl-2-amino-1,3-propanediol in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution in an ice bath.
-
Add palmitoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-palmitoyl derivative.
Step 2: Tosylation of the Primary Hydroxyl Group
-
Dissolve the N-palmitoyl derivative in pyridine.
-
Cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride in portions and stir the mixture at 0°C for several hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the tosylated intermediate.
Step 3: Introduction of the Morpholino Group
-
Dissolve the tosylated intermediate in morpholine.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.
-
After completion of the reaction, remove the excess morpholine under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining morpholine.
-
Dry the organic layer and concentrate to obtain the crude DL-threo-PPMP base.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified DL-threo-PPMP base in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common method for measuring GCS activity using a fluorescently labeled ceramide analog.
Materials:
-
Cell or tissue homogenates
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Bovine serum albumin (BSA)
-
This compound (inhibitor)
-
Chloroform/methanol mixture (2:1, v/v)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture containing the assay buffer, UDP-glucose, and NBD-C6-ceramide complexed with BSA.
-
Add the cell or tissue homogenate (as the enzyme source) to the reaction mixture.
-
For inhibitor studies, pre-incubate the homogenate with varying concentrations of this compound for a specified time before adding the substrates.
-
Initiate the enzymatic reaction by adding the substrates and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for HPLC analysis.
-
Inject the sample into the HPLC system and separate the fluorescent product (NBD-C6-glucosylceramide) from the unreacted substrate (NBD-C6-ceramide).
-
Quantify the amount of product formed by measuring the fluorescence intensity.
-
Calculate the GCS activity as the rate of product formation and determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanism of Action
DL-threo-PPMP exerts its biological effects primarily through the inhibition of glucosylceramide synthase. This enzymatic blockade leads to the accumulation of the substrate, ceramide, a potent signaling lipid. Elevated ceramide levels can trigger a cascade of downstream events, including the induction of apoptosis and autophagy.
Apoptosis Induction Pathway
The accumulation of ceramide following GCS inhibition by DL-threo-PPMP can initiate the intrinsic pathway of apoptosis.
Caption: Apoptosis induction pathway initiated by DL-threo-PPMP HCl.
Autophagy Induction Pathway
Ceramide accumulation can also serve as a signal for the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.
Caption: Autophagy induction pathway initiated by DL-threo-PPMP HCl.
Experimental Workflow for Assessing GCS Inhibition
The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of DL-threo-PPMP on GCS activity and its downstream cellular consequences.
Caption: Experimental workflow for GCS inhibition studies.
This comprehensive guide provides a foundational understanding of the structure-activity relationship of this compound, equipping researchers with the knowledge to effectively utilize this compound and to design future generations of glucosylceramide synthase inhibitors with enhanced potency and specificity. The provided experimental protocols and pathway diagrams serve as practical resources for the scientific community engaged in the study of glycosphingolipid biology and its implications in health and disease.
References
In Vitro Activity of DL-threo-PPMP Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), a well-characterized inhibitor of glycosphingolipid biosynthesis. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.
Mechanism of Action
DL-threo-PPMP is a synthetic analog of ceramide. Its primary mechanism of action is the inhibition of glucosylceramide synthase (GCS), a key enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide.[1] By acting as a competitive inhibitor of GCS, DL-threo-PPMP effectively depletes cellular levels of glucosylceramide and downstream glycosphingolipids.[2]
In the context of the malaria parasite Plasmodium falciparum, DL-threo-PPMP has also been shown to inhibit sphingomyelin synthase.[1][3] This inhibition disrupts the formation of a tubovesicular network in the host erythrocyte cytoplasm, which is essential for parasite proliferation.[3]
Quantitative In Vitro Activity Data
The inhibitory potency of DL-threo-PPMP hydrochloride has been quantified in various in vitro systems. The following tables summarize the key findings.
Table 1: Inhibition of Glucosylceramide Synthase (GCS)
| System | Concentration | Percent Inhibition | IC50 | Reference |
| MDCK Cell Homogenates | 20 µM | 70% | - | [1] |
| Mouse Liver Microsomes | 20 µM | 41% | - | [1] |
| Mouse Brain Homogenates | 20 µM | 62% | - | [1] |
| General Activity | - | - | 2 - 20 µM | [4] |
Table 2: Activity Against Plasmodium falciparum
| Target | Parameter | Value | Reference |
| Sphingomyelin Synthase (Sensitive Fraction) | Effective Concentration | 0.05 - 1 µM | [3] |
| Sphingomyelin Synthase (Resistant Fraction) | Effective Concentration | 25 - 500 µM | [3] |
| Late Ring-Stage Growth | IC50 | 0.85 µM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is adapted from established methods for measuring GCS activity in cell lysates using a fluorescent ceramide analog.[4]
Materials:
-
This compound
-
Cells or tissue homogenate
-
NBD-C6-ceramide (fluorescent substrate)
-
Bovine Serum Albumin (BSA)
-
Culture medium (e.g., RPMI-1640)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
HPLC system with a fluorescence detector and a normal-phase silica column
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MDCK) and grow to desired confluency. Pre-incubate cells with varying concentrations of this compound for a specified time.
-
Substrate Labeling: Prepare a solution of NBD-C6-ceramide complexed to BSA in a suitable medium. Replace the culture medium with the NBD-C6-ceramide solution and incubate for 2 hours at 37°C.
-
Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS). Extract total lipids from the cells using a mixture of chloroform and methanol (e.g., 2:1 v/v followed by 1:1 v/v).
-
Sample Preparation: Dry the combined lipid extracts under a stream of nitrogen. Reconstitute the lipid pellet in a known volume of chloroform/methanol (1:1, v/v).
-
HPLC Analysis: Inject the lipid extract onto a normal-phase silica HPLC column. Elute the fluorescently labeled lipids (NBD-glucosylceramide and unreacted NBD-ceramide) using a solvent gradient.
-
Detection and Quantification: Monitor the elution using a fluorescence detector (excitation ≈ 470 nm, emission ≈ 530 nm). Quantify the amount of NBD-glucosylceramide produced by comparing the peak area to a standard curve. GCS activity is expressed as the amount of glucosylceramide produced, normalized to the total protein content of the cell lysate.
Glucosylceramide Synthase (GCS) Inhibition Assay Workflow.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)
This assay is a widely used method for assessing the viability of malaria parasites in vitro by quantifying DNA content.[3]
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax)
-
This compound
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
96-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Parasite Culture: Add synchronized ring-stage parasites at a defined parasitemia and hematocrit to each well. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add this buffer to each well.
-
Incubation: Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader (excitation ≈ 485 nm, emission ≈ 530 nm).
-
Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Normalize the data to the drug-free control wells. Calculate the IC50 value by fitting the dose-response curve using appropriate software.
P. falciparum Growth Inhibition Assay Workflow.
Sphingomyelin Synthase Inhibition Assay (P. falciparum)
This protocol is synthesized from methods described for measuring sphingomyelin synthase activity in P. falciparum-infected erythrocytes.[3]
Materials:
-
P. falciparum-infected erythrocytes
-
This compound
-
C6-NBD-ceramide
-
RPMI-1640 medium
-
Solvents for lipid extraction (chloroform, methanol)
-
Thin-Layer Chromatography (TLC) plate (silica)
-
TLC developing solvent (e.g., chloroform/methanol/water mixture)
-
Fluorescence imaging system
Procedure:
-
Cell Preparation: Isolate P. falciparum-infected erythrocytes at the desired developmental stage (e.g., trophozoite).
-
Inhibitor Treatment: Pre-incubate the infected erythrocytes with various concentrations of this compound.
-
Substrate Labeling: Add C6-NBD-ceramide to the cell suspension and incubate for 30-60 minutes at 37°C to allow for uptake and conversion to NBD-sphingomyelin.
-
Lipid Extraction: Terminate the reaction by adding a chloroform/methanol mixture to the cell suspension to extract the total lipids.
-
TLC Analysis: Spot the lipid extracts onto a silica TLC plate. Develop the plate using an appropriate solvent system to separate NBD-sphingomyelin from the unreacted NBD-ceramide.
-
Detection and Quantification: Visualize the fluorescent lipid spots under UV light using a fluorescence imaging system. Quantify the intensity of the NBD-sphingomyelin spot relative to controls to determine the level of inhibition.
Signaling Pathways
This compound's inhibition of GCS leads to the depletion of glycosphingolipids, which can have downstream effects on cellular signaling. Notably, it has been observed to reduce the phosphorylation of Akt and the downstream ribosomal protein S6 in HEK293 cells.[1] It has also been shown to increase autophagy flux in neurons.[1]
Western Blot Analysis of Akt Phosphorylation
Materials:
-
HEK293 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat HEK293 cells with this compound for the desired time and concentration.
-
Cell Lysis: Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt and total Akt, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. The level of Akt phosphorylation is determined by the ratio of the phospho-Akt signal to the total Akt signal.
References
- 1. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase assay [bio-protocol.org]
The Genesis of a Dual-Targeting Sphingolipid Modulator: A Technical History of DL-threo-PPMP Hydrochloride
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and history of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl). This synthetic ceramide analog has emerged as a significant tool in cell biology and a potential therapeutic lead due to its distinct inhibitory actions on two key enzymes in sphingolipid metabolism: glucosylceramide synthase (GCS) in mammalian cells and sphingomyelin synthase (SMS) in the malaria parasite Plasmodium falciparum.
Executive Summary
The story of DL-threo-PPMP hydrochloride is rooted in the exploration of synthetic ceramide analogs as modulators of glycosphingolipid metabolism. Initial research focused on 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), with subsequent structural modifications leading to the synthesis of the more potent palmitoyl analog, PPMP. The D-threo enantiomer of PPMP was identified as the active form against glucosylceramide synthase, a pivotal enzyme in the synthesis of most glycosphingolipids. This inhibition leads to the depletion of downstream glycosphingolipids and an accumulation of the precursor, ceramide, a potent signaling molecule involved in apoptosis and cell cycle arrest.
In a significant and distinct line of research, DL-threo-PPMP was found to be a potent inhibitor of sphingomyelin synthase in Plasmodium falciparum. This discovery opened a new avenue for antimalarial drug development, as the inhibition of this enzyme disrupts a crucial tubovesicular network essential for parasite proliferation within infected erythrocytes. This dual-targeting capability underscores the compound's importance in both cancer and infectious disease research.
Discovery and Initial Synthesis
The development of this compound can be traced back to the work on its parent compound, PDMP. In 1992, a study by Abe et al. aimed to improve the inhibitory activity of PDMP on glucosylceramide synthase by synthesizing homologs with varying acyl chain lengths.[1] This research demonstrated that longer acyl chains enhanced the inhibitory effect in intact cells.
DL-threo-PPMP, the palmitoyl (C16) analog of PDMP, was synthesized as part of this effort. While the 1992 paper by Abe et al. focuses on the biological activity of these improved inhibitors, the synthesis of these compounds generally follows established chemical principles for the acylation of the amino alcohol backbone.
General Synthesis Pathway
The synthesis of this compound involves the acylation of the parent amino alcohol, DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol, with palmitoyl chloride, followed by conversion to the hydrochloride salt. The stereochemistry of the threo isomer is crucial for its biological activity.
Mechanism of Action and Key Experimental Findings
This compound exhibits two distinct mechanisms of action depending on the biological system.
Inhibition of Glucosylceramide Synthase
In mammalian cells, the primary target of the active D-threo enantiomer of PPMP is glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids.
dot
Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PPMP.
By inhibiting GCS, DL-threo-PPMP leads to a decrease in the cellular levels of glucosylceramide and downstream complex glycosphingolipids. Concurrently, this blockage causes an accumulation of the substrate, ceramide. Elevated ceramide levels are known to trigger various cellular responses, including apoptosis and cell cycle arrest, making GCS inhibitors like DL-threo-PPMP valuable tools for cancer research.
Inhibition of Sphingomyelin Synthase in Plasmodium falciparum
In 1995, Lauer et al. made the groundbreaking discovery that DL-threo-PPMP inhibits sphingomyelin synthase activity in erythrocytes infected with P. falciparum.[2] This enzyme is present in the parasite's Golgi apparatus and in a tubovesicular membrane network that extends into the host cell cytoplasm.
dot
Caption: Inhibition of Sphingomyelin Synthase in P. falciparum by DL-threo-PPMP.
The inhibition of sphingomyelin synthase by DL-threo-PPMP disrupts the formation of this tubovesicular network, which is critical for nutrient import and parasite survival. This disruption ultimately blocks the proliferation of the parasite in culture, highlighting sphingolipid synthesis as a viable target for antimalarial chemotherapy.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its related compounds from seminal publications.
| Compound | Target Enzyme | Cell/System | IC50 Value | Reference |
| DL-threo-PPMP | Glucosylceramide Synthase | MDCK cell homogenates | ~5 µM | Abe et al., 1992[1] |
| DL-threo-PDMP | Glucosylceramide Synthase | MDCK cell homogenates | ~20 µM | Abe et al., 1992[1] |
| DL-threo-PPMP | Sphingomyelin Synthase (sensitive fraction) | P. falciparum-infected erythrocytes | 0.05-1 µM (linear decrease) | Lauer et al., 1995[2] |
| D-threo-PPMP | Glucosylceramide Synthase | N/A | N/A | Lee et al., 1999[3] |
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the initial characterization of this compound.
Glucosylceramide Synthase Assay (Abe et al., 1992)
dot
Caption: Workflow for Glucosylceramide Synthase Assay.
Methodology:
-
Cell Homogenization: Madin-Darby canine kidney (MDCK) cells were homogenized to prepare a crude enzyme source.
-
Reaction Mixture: The reaction mixture contained the cell homogenate, UDP-[14C]glucose as the radiolabeled sugar donor, and exogenous ceramide as the acceptor substrate. Various concentrations of DL-threo-PPMP were added to test for inhibition.
-
Incubation: The reaction was incubated at 37°C to allow for the enzymatic synthesis of glucosylceramide.
-
Lipid Extraction: The reaction was stopped by the addition of chloroform/methanol, and the lipids were extracted.
-
Analysis: The extracted lipids were separated by thin-layer chromatography (TLC), and the amount of radiolabeled glucosylceramide formed was quantified by liquid scintillation counting.
Sphingomyelin Synthase Assay in P. falciparum (Lauer et al., 1995)
dot
Caption: Workflow for Sphingomyelin Synthase Assay in P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum was cultured in human erythrocytes.
-
Metabolic Labeling: Infected erythrocytes were labeled with a fluorescent ceramide analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine (NBD-ceramide).
-
Inhibitor Treatment: The labeled cells were treated with various concentrations of DL-threo-PPMP.
-
Lipid Extraction and Analysis: Lipids were extracted from the cells and separated by TLC. The conversion of NBD-ceramide to NBD-sphingomyelin was quantified by measuring the fluorescence of the corresponding TLC spot.
Evolution and Further Developments
Subsequent research by Lee et al. in 1999 further refined the understanding of glucosylceramide synthase inhibitors.[3] This work focused on the D-threo enantiomer of PPMP and other analogs, leading to the development of even more potent and specific inhibitors. This line of research has contributed to the development of substrate reduction therapies for certain lysosomal storage diseases, such as Gaucher disease.
Conclusion
The discovery and history of this compound illustrate a fascinating journey of chemical optimization and biological discovery. From its origins as a more potent analog of PDMP for inhibiting glucosylceramide synthase, it has evolved into a dual-targeting molecule with significant implications for both cancer biology and infectious disease. Its ability to selectively inhibit two different key enzymes in distinct biological systems underscores the importance of sphingolipid metabolism as a therapeutic target and solidifies the role of DL-threo-PPMP as an invaluable tool for researchers and drug developers.
References
Methodological & Application
Application Notes and Protocols for DL-threo-PPMP Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride) is a synthetic ceramide analog that acts as a potent inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide.[2] By competitively inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid involved in various cellular signaling pathways.[3] This accumulation can trigger significant cellular responses, including the induction of apoptosis (programmed cell death) and autophagy ("self-eating").[4][5] These properties make this compound a valuable tool for studying sphingolipid metabolism and its role in cell fate decisions, as well as a potential therapeutic agent in cancer and other diseases.[4]
Mechanism of Action
This compound functions as a ceramide mimic, binding to the catalytic site of glucosylceramide synthase and preventing the glycosylation of endogenous ceramide to form glucosylceramide.[3] This blockade in the glycosphingolipid biosynthetic pathway results in an increase in the cellular concentration of ceramide. Elevated ceramide levels can then activate downstream signaling cascades that mediate apoptosis and autophagy. The D-threo enantiomer is the active component of the racemic DL-threo-PPMP mixture.[6]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and its enantiomers in various cell lines and systems.
Table 1: IC50 and Effective Concentrations of this compound and its Isomers
| Compound | Cell Line / System | Effect | Concentration | Reference |
| DL-threo-PPMP | P. falciparum (late ring-stage) | Growth inhibition (IC50) | 0.85 µM | [7] |
| DL-threo-PPMP | MDCK cell homogenates | Glucosylceramide synthase inhibition | 70% inhibition at 20 µM | [7] |
| DL-threo-PPMP | Mouse liver microsomes | Glucosylceramide synthase inhibition | 41% inhibition at 20 µM | [7] |
| DL-threo-PPMP | Mouse brain homogenates | Glucosylceramide synthase inhibition | 62% inhibition at 20 µM | [7] |
| DL-threo-PPMP | Various Cancer Cell Lines | Glucosylceramide synthase inhibition (IC50) | 2 - 20 µM | [4] |
| D-threo-PPMP | MDCK kidney epithelial cells | Reduction in cell growth | 70% reduction at 20 µM | [6] |
| D-threo-PPMP | MDCK kidney epithelial cells | Inhibition of DNA synthesis | Significant inhibition at 3 µM | [6] |
| L-threo-PPMP | MCF-7 breast cancer cells | Growth inhibition (ED50) | 4 µM | [8] |
| L-threo-PPMP | MDA-MB-468 breast cancer cells | Growth inhibition (ED50) | 7 µM | [8] |
| L-threo-PPMP | SK-BR-3 breast cancer cells | Growth inhibition (ED50) | 6 µM | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).
-
Recommended Solvent: DMSO is commonly used for preparing high-concentration stock solutions for cell culture experiments.
-
Stock Solution Concentration: Prepare a 10 mM stock solution in DMSO. For example, dissolve 5.11 mg of this compound (Molecular Weight: 511.2 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months. When taken from storage, allow the vial to equilibrate to room temperature before opening to prevent condensation.
General Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%) before treatment.
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is crucial to ensure thorough mixing to achieve a homogenous solution. A vehicle control (medium with the same concentration of DMSO used for the highest treatment dose) should always be included in the experimental design.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific endpoint being measured.
Protocol for Induction and Detection of Apoptosis
This protocol describes the induction of apoptosis using this compound and its detection using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Materials:
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9][10][11] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Protocol for Induction and Detection of Autophagy
This protocol outlines the induction of autophagy with this compound and its detection by monitoring the conversion of LC3-I to LC3-II via Western blotting.
-
Materials:
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer (or similar) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 50-70% confluency.
-
Treat cells with this compound (e.g., 10-20 µM) or a vehicle control for a specified duration (e.g., 6, 12, or 24 hours). To monitor autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[12][13] An increase in the ratio of LC3-II (lipidated form, ~14-16 kDa) to LC3-I (cytosolic form, ~16-18 kDa) is indicative of autophagy induction.
-
Visualizations
Signaling Pathways
Caption: Overview of this compound's mechanism of action.
Caption: Simplified ceramide-induced apoptosis signaling pathway.
Caption: Key steps in the ceramide-induced autophagy pathway.
Experimental Workflow
Caption: General workflow for cell-based experiments with DL-threo-PPMP HCl.
References
- 1. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
- 4. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archivepp.com [archivepp.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunostep.com [immunostep.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-threo-PPMP Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride) is a synthetic ceramide analog that acts as a competitive inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide. By inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid known to be a second messenger in the induction of apoptosis, cell cycle arrest, and autophagy.[1][3] This mechanism makes this compound a valuable tool for investigating the role of ceramide metabolism in cancer biology and for exploring its potential as a therapeutic agent, particularly in sensitizing multidrug-resistant cancer cells to conventional chemotherapies.
These application notes provide an overview of the use of this compound in cancer cell line research, including its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound competitively inhibits glucosylceramide synthase, blocking the conversion of ceramide to glucosylceramide. This inhibition leads to an increase in cellular ceramide levels. Elevated ceramide can trigger multiple downstream signaling pathways that collectively suppress tumor growth and survival. The primary outcomes of GCS inhibition by this compound in cancer cells include:
-
Induction of Apoptosis: Ceramide accumulation is a potent trigger for programmed cell death.
-
Cell Cycle Arrest: Increased ceramide levels can lead to the arrest of the cell cycle, preventing cancer cell proliferation.
-
Sensitization to Chemotherapy: By preventing the glycosylation of ceramide, this compound can reverse a common mechanism of drug resistance in cancer cells.
Data Presentation
The efficacy of this compound can vary significantly between different cancer cell lines. The following tables summarize the available quantitative data on its activity. It is important to note that the half-maximal inhibitory concentration (IC50) for the enzymatic activity of this compound on glucosylceramide synthase is in the range of 2 to 20 µM.[1]
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF-7 | Breast Cancer | ED50 | 4 | [4] |
| MDA-MB-468 | Breast Cancer | ED50 | 7 | [4] |
| SK-BR-3 | Breast Cancer | ED50 | 6 | [4] |
Note: The ED50 values presented are for the L-threo isomer of PPMP. Researchers should perform their own dose-response studies to determine the optimal concentration of this compound for their specific cancer cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
References
Application Notes and Protocols: DL-threo-PPMP Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic ceramide analog that acts as a potent inhibitor of glucosylceramide synthase (GCS).[1] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs), a class of lipids crucial for various cellular functions, including cell growth, differentiation, and signal transduction. In the field of neuroscience, DL-threo-PPMP HCl has emerged as a valuable research tool for investigating the roles of GSLs in neuronal processes. Its ability to modulate fundamental cellular pathways, such as autophagy, makes it a compound of interest for studying neurodegenerative diseases and developing potential therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of DL-threo-PPMP HCl in neuroscience research, with a focus on its effects on glucosylceramide synthase inhibition, autophagy induction, and neurite outgrowth.
Mechanism of Action
DL-threo-PPMP HCl competitively inhibits glucosylceramide synthase, thereby blocking the conversion of ceramide to glucosylceramide. This inhibition leads to a reduction in the cellular levels of glucosylceramide and downstream GSLs. A significant consequence of GCS inhibition in neurons is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. The induction of autophagy by DL-threo-PPMP is mediated through the inhibition of the Akt/mTOR signaling pathway.[2][3]
It is important to note that DL-threo-PPMP is a racemic mixture of the D-threo and L-threo enantiomers. The D-threo isomer is the active component responsible for the enzymatic inhibition of glucosylceramide synthase.[4] In contrast, the L-threo isomer has been reported to have opposing effects, in some contexts stimulating ganglioside biosynthesis and promoting neurite outgrowth.[5]
Data Presentation
Table 1: In Vitro Efficacy of DL-threo-PPMP and its Analogs
| Compound | Assay | Cell Type/System | IC50 / % Inhibition | Reference |
| DL-threo-PPMP | Glucosylceramide Synthase Inhibition | MDCK cell homogenates | 70% inhibition at 20 µM | [3] |
| DL-threo-PPMP | Glucosylceramide Synthase Inhibition | Mouse brain homogenates | 62% inhibition at 20 µM | [3] |
| DL-threo-PPMP | Glucosylceramide Synthase Inhibition | General | IC50 between 2 and 20 µM | [2] |
| D-threo-PPMP | DNA Synthesis Inhibition | MDCK cells | Significant inhibition at 3 µM | [4] |
| D-threo-PDMP | Neurite Outgrowth Inhibition | Primary rat neocortical explants | Dose-dependent inhibition from 5 to 20 µM | [5] |
| L-threo-PDMP | Neurite Outgrowth Stimulation | Primary rat neocortical explants | Maximal effect at 10-15 µM | [5] |
Note: PDMP (decanoyl) is a closely related analog of PPMP (palmitoyl). Data for PDMP is included for comparative purposes where specific PPMP data is limited.
Experimental Protocols
Protocol 1: Assessment of Glucosylceramide Synthase Inhibition in Neuronal Cells
This protocol outlines the procedure to determine the inhibitory effect of DL-threo-PPMP HCl on GCS activity in cultured neuronal cells.
Materials:
-
DL-threo-PPMP hydrochloride
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
Glucosylceramide synthase activity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at a suitable density in multi-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of DL-threo-PPMP HCl in an appropriate solvent (e.g., DMSO).
-
Treat cells with varying concentrations of DL-threo-PPMP HCl (e.g., 1, 5, 10, 20, 50 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Glucosylceramide Synthase Activity Assay:
-
Perform the GCS activity assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating the cell lysate with a fluorescently labeled ceramide substrate and UDP-glucose.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader.
-
Normalize the GCS activity to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each concentration of DL-threo-PPMP HCl relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Analysis of Autophagy Induction in Primary Neurons
This protocol describes how to assess the induction of autophagy in primary neurons treated with DL-threo-PPMP HCl using Western blotting for autophagy markers LC3-II and p62.
Materials:
-
This compound
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neuronal cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Primary Neuron Culture and Treatment:
-
Isolate and culture primary neurons according to standard protocols.
-
On days in vitro (DIV) 7-10, treat the neurons with DL-threo-PPMP HCl (e.g., 10-20 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the neurons with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Calculate the LC3-II/LC3-I ratio and the levels of p62, normalized to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Protocol 3: Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol details a method to quantify the effect of the D-threo and L-threo isomers of PPMP's analog, PDMP, on neurite outgrowth in the SH-SY5Y human neuroblastoma cell line.[6] This can be adapted for PPMP isomers.
Materials:
-
D-threo-PPMP hydrochloride and L-threo-PPMP hydrochloride
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with serum)
-
Differentiation medium (e.g., serum-free medium containing retinoic acid or BDNF)
-
Poly-L-lysine coated culture plates
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding and Differentiation:
-
Coat culture plates with poly-L-lysine.
-
Seed SH-SY5Y cells at a low density to allow for clear visualization of individual neurites.
-
Induce differentiation by switching to a differentiation medium.
-
-
Treatment:
-
Treat the differentiating cells with various concentrations of D-threo-PPMP HCl or L-threo-PPMP HCl (e.g., 5, 10, 15, 20 µM). Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Imaging:
-
Capture images of multiple random fields for each treatment condition using a phase-contrast or fluorescence microscope (if using fluorescently labeled neurons).
-
-
Quantification of Neurite Outgrowth:
-
Use image analysis software to measure the following parameters:
-
Percentage of neurite-bearing cells.
-
Average length of the longest neurite per neuron.
-
Total neurite length per neuron.
-
Number of primary neurites per neuron.
-
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between the treated and control groups.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Induction of ganglioside biosynthesis and neurite outgrowth of primary cultured neurons by L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of Malaria Parasite Growth with DL-threo-PPMP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) has been identified as a potent inhibitor of Plasmodium falciparum growth in vitro. This document provides detailed application notes and experimental protocols for studying the effects of DL-threo-PPMP HCl on malaria parasite proliferation.
DL-threo-PPMP HCl is a ceramide analog that acts as an inhibitor of sphingolipid biosynthesis in P. falciparum.[1][2] Specifically, it targets sphingosine synthetase and sphingomyelin synthase.[1][3] This inhibition disrupts the formation and integrity of the tubovesicular membrane network (TVM) within the cytoplasm of the infected erythrocyte, a structure essential for parasite survival and proliferation.[2][3] The disruption of this network ultimately blocks parasite growth.[3]
Quantitative Data
The inhibitory activity of DL-threo-PPMP HCl against the asexual blood stages of P. falciparum has been quantified, demonstrating its potential as an antimalarial compound.
| Parameter | Value | Plasmodium falciparum Stage | Reference |
| IC₅₀ | 0.85 µM | Late ring-stage | [1] |
Note: Further dose-response data and studies on drug-resistant parasite strains are needed for a more comprehensive understanding of the compound's efficacy.
Experimental Protocols
In Vitro Inhibition of Plasmodium falciparum Growth (SYBR Green I-based Assay)
This protocol describes a standardized method to determine the 50% inhibitory concentration (IC₅₀) of DL-threo-PPMP HCl against P. falciparum using the SYBR Green I fluorescence-based assay. This assay measures the proliferation of the parasite by quantifying the amount of parasite DNA.
Materials:
-
DL-threo-PPMP hydrochloride
-
Plasmodium falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
-
Standard laboratory equipment for cell culture (incubator with gas mixture: 5% CO₂, 5% O₂, 90% N₂; centrifuge; etc.)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled atmosphere.[4] Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Compound Preparation: Prepare a stock solution of DL-threo-PPMP HCl in an appropriate solvent (e.g., DMSO or ethanol). Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations for testing.
-
Assay Setup:
-
Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.
-
In a 96-well plate, add the diluted DL-threo-PPMP HCl solutions in triplicate. Include wells for positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Add the parasite suspension to each well.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in the controlled atmosphere to allow for at least one full cycle of parasite replication.
-
Lysis and Staining:
-
After incubation, add an equal volume of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence of the negative control wells from all other readings.
-
Normalize the data by expressing the fluorescence of the drug-treated wells as a percentage of the positive control (100% growth).
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of DL-threo-PPMP HCl action.
Experimental Workflow for In Vitro IC₅₀ Determination
References
Application Notes and Protocols for DL-threo-PPMP Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a widely utilized synthetic ceramide analogue. It functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1] By blocking the conversion of ceramide to glucosylceramide, DL-threo-PPMP HCl leads to the depletion of downstream glycosphingolipids and an accumulation of intracellular ceramide. This modulation of sphingolipid metabolism has been shown to induce a variety of cellular responses, including cell cycle arrest, apoptosis, and autophagy, making it a valuable tool for studying the roles of glycosphingolipids in cellular processes and a potential therapeutic agent in oncology and other fields.[2]
These application notes provide an overview of the in vitro applications of DL-threo-PPMP hydrochloride, including recommended working concentrations and detailed protocols for key experimental assays.
Mechanism of Action
This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), binding to the enzyme to prevent the glucosylation of ceramide. This inhibition leads to an accumulation of the substrate, ceramide, and a decrease in the product, glucosylceramide, and subsequent downstream glycosphingolipids. The buildup of ceramide, a pro-apoptotic lipid, and the depletion of complex glycosphingolipids, which are involved in cell growth and survival signaling, are thought to be the primary mechanisms for the biological effects of this compound.[1] One of the downstream effects observed is the reduction of Akt and ribosomal protein S6 phosphorylation.
Data Presentation: Effective Concentrations
The effective concentration of this compound can vary significantly depending on the cell type, assay, and experimental conditions. The following tables summarize reported concentrations for various in vitro applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Table 1: Glucosylceramide Synthase (GCS) Inhibition
| Compound | Concentration | Cell/Tissue Type | Effect | Reference |
| DL-threo-PPMP | 20 µM | MDCK cell homogenates | 70% inhibition | |
| DL-threo-PPMP | 20 µM | Mouse liver microsomes | 41% inhibition | |
| DL-threo-PPMP | 20 µM | Mouse brain homogenates | 62% inhibition | |
| DL-threo-PPMP | IC50: 2-20 µM | General | GCS inhibition | [3] |
| D-threo-P4* | IC50: 0.5 µM | MDCK cell homogenates | GCS inhibition | [4] |
*D-threo-P4 is a closely related and more potent analogue. D-threo-PPMP is the active enantiomer of DL-threo-PPMP.[5]
Table 2: Effects on Cell Growth and Viability
| Compound | Concentration | Cell Type | Effect | Reference |
| D-threo-PPMP | 20 µM | MDCK cells | 70% reduction in cell growth | [5] |
| D-threo-PPMP | 3 µM | MDCK cells | Significant inhibition of DNA synthesis | [5] |
| DL-threo-PPMP | IC50: 0.85 µM | P. falciparum (late ring-stage) | Growth inhibition | |
| D-threo-PPMP | 10 µM | KB-V0.01 cells | 70% decrease in MDR1 expression (72 h) |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the effects of this compound.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
This compound
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium at 2X the final desired concentrations.
-
Cell Treatment: Carefully aspirate the culture medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the drug, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully aspirate the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Add 150 µL of MTT solvent to each well.[6]
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium, MTT, and solvent only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Glucosylceramide Synthase (GCS) Activity Assay
This is a generalized protocol for an in vitro GCS activity assay using a cell lysate. Specific conditions may need optimization.
Materials:
-
This compound
-
Cells or tissue expressing GCS
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Substrate: NBD-C6-ceramide (fluorescent ceramide analog)
-
Co-substrate: UDP-glucose
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Methanol/Chloroform extraction solution
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Lysate Preparation: Homogenize cells or tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the GCS enzyme. Determine the protein concentration of the lysate.
-
Inhibition Reaction: In a microcentrifuge tube, pre-incubate the cell lysate with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding NBD-C6-ceramide and UDP-glucose to the pre-incubated lysate. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Lipid Extraction: Stop the reaction by adding a methanol/chloroform mixture to extract the lipids. Vortex and centrifuge to separate the phases.
-
Analysis: Carefully collect the organic phase containing the lipids, dry it under nitrogen, and resuspend in a suitable solvent for HPLC analysis.
-
HPLC Detection: Inject the sample into an HPLC system to separate the product (NBD-C6-glucosylceramide) from the substrate (NBD-C6-ceramide). Quantify the fluorescent signal of the product.
-
Data Analysis: Calculate the GCS activity as the rate of product formation and determine the inhibitory effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of glycosphingolipid metabolism and its role in cellular functions. The provided concentration ranges and detailed protocols offer a starting point for researchers to design and execute experiments to explore the effects of this GCS inhibitor in their specific models. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. comparativephys.ca [comparativephys.ca]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
Preparation of DL-threo-PPMP Hydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and application of a stock solution of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl). DL-threo-PPMP is a widely used inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid metabolism. By blocking the conversion of ceramide to glucosylceramide, DL-threo-PPMP leads to an accumulation of intracellular ceramide, a potent signaling molecule involved in apoptosis, cell cycle arrest, and other cellular processes. These protocols are intended to ensure accurate and reproducible experimental outcomes.
Chemical Information
| Property | Value |
| Synonyms | DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride |
| Molecular Formula | C₂₉H₅₀N₂O₃ · HCl |
| Molecular Weight | 511.2 g/mol |
| CAS Number | 139974-41-7 |
| Purity | ≥98% |
| Formulation | Crystalline solid |
Solubility and Storage
| Solvent | Solubility | Recommended Storage | Stability |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | -20°C | ≥ 4 years[1] |
| Ethanol | ~10 mg/mL | -20°C | ≥ 4 years[1] |
| Dimethylformamide (DMF) | ~5 mg/mL | -20°C | ≥ 4 years[1] |
Note: For aqueous buffers, it is recommended to first dissolve DL-threo-PPMP hydrochloride in an organic solvent like ethanol and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.
Mechanism of Action
DL-threo-PPMP is a ceramide analog that acts as a competitive inhibitor of glucosylceramide synthase (GCS).[2] GCS is a pivotal enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. Inhibition of GCS by DL-threo-PPMP leads to a decrease in the cellular levels of glucosylceramide and downstream complex glycosphingolipids.[3] Concurrently, this inhibition causes an accumulation of the substrate, ceramide, a bioactive lipid that can trigger various cellular responses, including apoptosis and cell cycle arrest.[2][3]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 511.2 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh out 5.11 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C to aid dissolution.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Application in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
10 mM this compound stock solution
-
Cultured cells in appropriate cell culture medium
-
Sterile pipettes and filter tips
-
Cell culture incubator
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight in a cell culture incubator (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare a working solution by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration) in your experimental setup.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as viability assays, apoptosis assays (e.g., Annexin V staining, caspase activity), cell cycle analysis (e.g., flow cytometry), or lipid analysis (e.g., thin-layer chromatography, mass spectrometry).[3]
Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Work in a well-ventilated area. In case of contact with eyes or skin, rinse thoroughly with water.
References
Application Notes and Protocols for DL-threo-PPMP Hydrochloride in Multidrug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) has emerged as a valuable tool in the study of MDR. It is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. By inhibiting GCS, DL-threo-PPMP disrupts sphingolipid metabolism, leading to the accumulation of the pro-apoptotic lipid, ceramide. Furthermore, inhibition of GCS has been shown to downregulate the expression and function of P-gp, offering a dual mechanism to counteract MDR.
These application notes provide a comprehensive overview of the use of DL-threo-PPMP HCl in MDR research, including its mechanism of action, detailed experimental protocols, and relevant quantitative data to guide researchers in their studies.
Mechanism of Action
DL-threo-PPMP HCl acts as a competitive inhibitor of glucosylceramide synthase, mimicking the structure of ceramide.[1] This inhibition blocks the conversion of ceramide to glucosylceramide, leading to two primary effects relevant to overcoming multidrug resistance:
-
Ceramide Accumulation and Induction of Cell Death: The accumulation of intracellular ceramide triggers signaling pathways that can lead to apoptosis (programmed cell death) and autophagy.[2] Elevated ceramide levels have been associated with increased cell death in various cancer cell lines.[2]
-
Downregulation of P-glycoprotein (MDR1): Inhibition of GCS by DL-threo-PPMP has been demonstrated to decrease the expression of the MDR1 gene, which codes for P-glycoprotein.[1][3] This reduction in P-gp levels at the cell surface diminishes the efflux of chemotherapeutic drugs, thereby resensitizing resistant cells to treatment.
Data Presentation
The following tables summarize the quantitative effects of DL-threo-PPMP and related compounds in multidrug-resistant cancer cell lines.
| Cell Line | Treatment | Duration | Effect | Reference |
| KB-V0.01 | 10 µM D-threo-PPMP | 72 h | 70% decrease in MDR1 expression | [3] |
| K562/A02 | DL-threo-PDMP and Tetrandrine | - | Enhanced cytotoxic effect of Daunorubicin | [1] |
| A549 | DL-threo-PDMP | 17 h | Marked increase in ceramide levels | [2] |
| Cell Line | Chemotherapeutic Agent | IC50 (Resistant Cells) | IC50 (Resistant Cells + Reversal Agent) | Reversal Agent | Reference |
| MCF-7/ADR | Doxorubicin | 700 nM | 400 nM (in sensitive MCF-7) | Not specified | |
| MCF-7/ADR | Doxorubicin | 13.2 ± 0.2 µg/mL | 3.09 ± 0.03 µg/mL (in sensitive MCF-7) | Not specified | |
| MCF-7/MDR1 | Doxorubicin | 34.8 µg/mL | 7.38 µg/mL | Mesoporous silica nanoparticles | |
| MDA-MB-231/ADR | Doxorubicin | - | - | Pentagalloyl glucose | [4] |
| MDA-MB-231 (LSR+) | Doxorubicin | Higher than control | Lowered with Verapamil or MDR1 siRNA | Verapamil, MDR1 siRNA | [5] |
Experimental Protocols
Cell Culture and Establishment of Multidrug-Resistant Cell Lines
Objective: To culture cancer cell lines and develop multidrug-resistant variants for experimental use.
Materials:
-
Parental cancer cell line (e.g., MCF-7, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Chemotherapeutic agent for selection (e.g., Doxorubicin, Paclitaxel)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the parental cancer cell line in complete culture medium.
-
To establish a resistant cell line, expose the parental cells to a low concentration of the selected chemotherapeutic agent (e.g., the IC10 or IC20).
-
Initially, a large proportion of cells will die. Allow the surviving cells to repopulate.
-
Once the cells are confluent, subculture them and gradually increase the concentration of the chemotherapeutic agent in a stepwise manner.
-
Repeat this process over several months. The resistant cell line is considered established when it can proliferate in a concentration of the drug that is significantly higher than the IC50 of the parental cell line.
-
Regularly verify the resistance phenotype by determining the IC50 of the chemotherapeutic agent.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of the drug. Remove the drug from the medium for a few passages before conducting experiments to avoid interference.
Glucosylceramide Synthase (GCS) Activity Assay (Liposome-Based)
Objective: To measure the enzymatic activity of GCS and determine the inhibitory effect of DL-threo-PPMP HCl. This protocol is adapted from a liposome-based assay methodology.[6][7]
Materials:
-
Cell lysate from MDR cancer cells
-
DL-threo-PPMP HCl
-
Liposomes containing [14C]Glucosylceramide (radiolabeled substrate)
-
Assay buffer (e.g., pH 7.4 buffer containing appropriate salts)
-
Chloroform/methanol mixture (2:1 v/v)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare cell lysates from both control and DL-threo-PPMP-treated MDR cells.
-
Prepare liposomes incorporating the radiolabeled substrate, [14C]Glucosylceramide.
-
Set up the enzymatic reaction by incubating the cell lysate with the liposomal substrate in the assay buffer. For the inhibitor group, pre-incubate the lysate with various concentrations of DL-threo-PPMP HCl before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid extract using HPTLC to distinguish the substrate ([14C]Glucosylceramide) from the product ([14C]Ceramide).
-
Scrape the corresponding spots from the HPTLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the GCS activity based on the amount of product formed. Determine the IC50 of DL-threo-PPMP HCl by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for P-glycoprotein (P-gp) Expression
Objective: To qualitatively and semi-quantitatively measure the protein levels of P-gp in MDR cells after treatment with DL-threo-PPMP HCl.
Materials:
-
MDR cancer cells
-
DL-threo-PPMP HCl
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-gp (e.g., C219 or UIC2)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MDR cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of DL-threo-PPMP HCl for a specified duration (e.g., 24, 48, or 72 hours).
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Densitometric analysis can be performed to quantify the relative changes in P-gp expression.
Ceramide Accumulation Assay
Objective: To quantify the intracellular accumulation of ceramide following GCS inhibition by DL-threo-PPMP HCl.
Materials:
-
MDR cancer cells
-
DL-threo-PPMP HCl
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (e.g., C17-ceramide)
-
LC-MS/MS system or HPTLC equipment
-
Ceramide standards for quantification
Protocol (LC-MS/MS Method):
-
Treat MDR cells with DL-threo-PPMP HCl for the desired time.
-
Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer technique. Add a known amount of the internal standard before extraction for normalization.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. Use a suitable column and gradient to separate the different ceramide species.
-
Detect and quantify the ceramide species based on their mass-to-charge ratio and fragmentation patterns.
-
Normalize the results to the internal standard and the total protein or cell number.
-
Compare the ceramide levels in treated cells to untreated controls to determine the fold-increase.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To detect and quantify apoptosis in MDR cells treated with DL-threo-PPMP HCl.
Materials:
-
MDR cancer cells
-
DL-threo-PPMP HCl
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat MDR cells with DL-threo-PPMP HCl for the desired time. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Autophagy Assay by LC3 Turnover
Objective: To measure the autophagic flux in MDR cells treated with DL-threo-PPMP HCl.
Materials:
-
MDR cancer cells
-
DL-threo-PPMP HCl
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot reagents as described in Protocol 3
-
Primary antibody against LC3B
Protocol:
-
Seed MDR cells and treat with DL-threo-PPMP HCl. For each condition, have two parallel wells: one with DL-threo-PPMP HCl alone and one with DL-threo-PPMP HCl plus a lysosomal inhibitor for the last 2-4 hours of the treatment.
-
Lyse the cells and perform Western blotting as described in Protocol 3.
-
Probe the membrane with an anti-LC3B antibody. Two bands will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
The amount of LC3-II is an indicator of the number of autophagosomes. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagy.
-
Densitometric analysis of the LC3-II band (normalized to a loading control) is used for quantification.
Visualizations
Signaling Pathway of DL-threo-PPMP in MDR Reversal
Caption: Mechanism of DL-threo-PPMP in overcoming MDR.
Experimental Workflow for Evaluating DL-threo-PPMP
Caption: Workflow for studying DL-threo-PPMP's effects on MDR.
Logical Relationship of DL-threo-PPMP's Dual Action
Caption: Dual mechanism of DL-threo-PPMP in MDR reversal.
References
- 1. Effect of D, L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol and tetrandrine on the reversion of multidrug resistance in K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pentagalloyl glucose reverses chemoresistance in triple-negative breast cancer via EMT inhibition and miRNA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSR overexpression induces chemoresistance in triple negative breast cancer cells through MDR1 upregulation and apoptosis attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipids regulate the hydrolysis of membrane bound glucosylceramide by lysosomal β-glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DL-threo-PPMP Hydrochloride Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to study the effects of DL-threo-PPMP hydrochloride, a known inhibitor of glucosylceramide synthase (GCS). The following sections detail the mechanism of action, relevant animal models, experimental protocols, and expected quantitative outcomes based on studies with GCS inhibitors.
Introduction
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) hydrochloride is a synthetic ceramide analog that competitively inhibits glucosylceramide synthase (GCS), the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). By blocking GCS, this compound effectively reduces the production of glucosylceramide and its downstream derivatives, including gangliosides. This mechanism, known as substrate reduction therapy (SRT), holds significant therapeutic potential for lysosomal storage disorders (LSDs) characterized by the accumulation of GSLs, such as Gaucher disease and Sandhoff disease.
Mechanism of Action: Substrate Reduction Therapy
GCS inhibition by this compound leads to a decrease in the synthesis of glucosylceramide. This, in turn, reduces the flux through the GSL synthetic pathway, leading to lower levels of complex GSLs that accumulate in various tissues in specific LSDs. The D-threo enantiomer of PPMP is the biologically active inhibitor of GCS.
Featured Animal Model: Sandhoff Disease Mouse (Hexb-/-)
The Sandhoff disease mouse model, with a targeted disruption of the Hexb gene (Hexb-/-), is a well-established and appropriate model for studying the in vivo effects of GCS inhibitors like this compound. These mice lack the β-subunit of the β-hexosaminidase enzyme, leading to the accumulation of GM2 ganglioside and related GSLs in the central nervous system (CNS) and peripheral tissues. The progressive neurodegeneration, motor dysfunction, and reduced lifespan in this model closely mimic the human disease, making it suitable for evaluating the efficacy of SRT agents.
Other Potential Animal Models:
-
Gaucher Disease Mouse Models: Various genetic models of Gaucher disease exist, which could be valuable for assessing the efficacy of this compound in reducing glucosylceramide accumulation.
-
Fabry Disease Mouse Models: As GCS inhibition can affect the accumulation of globotriaosylceramide (Gb3), Fabry disease models could also be relevant.
-
Neurodegenerative Disease Models: Given the role of GSLs in neuronal function, models of Alzheimer's and Parkinson's disease might be explored to investigate the broader neuroprotective effects of GCS inhibition.
Data Presentation
The following tables summarize quantitative data from studies using GCS inhibitors in the Sandhoff disease mouse model. Note: This data is derived from studies using the GCS inhibitor Genz-682452 and should be considered as a reference for designing experiments with this compound. Dose-response studies are crucial to determine the optimal dosage for this compound.
Table 1: Effect of GCS Inhibitor (Genz-682452) on Glycosphingolipid Levels in Sandhoff Disease Mice (Hexb-/-) [1]
| Tissue | Glycosphingolipid | Fold Reduction vs. Untreated |
| Brain | GM2 Ganglioside | ~50% |
| Brain | GA2 | ~50% |
| Liver | GM2 Ganglioside | ~85% |
| Liver | GA2 | ~85% |
Table 2: Phenotypic Outcomes of GCS Inhibitor (Genz-682452) Treatment in Sandhoff Disease Mice (Hexb-/-) [1]
| Parameter | Outcome |
| Motor Function (Rotarod) | Significant delay in the decline of motor coordination |
| Lifespan | ~17.5% increase in median survival |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage
This protocol describes the preparation and administration of this compound to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile water
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Gavage needles (20-22 gauge, 1.5 inches, with a ball tip)
-
1 ml syringes
Procedure:
-
Dose Calculation: Determine the appropriate dose of this compound. Based on studies with related compounds, a starting dose in the range of 25-50 mg/kg/day could be considered, but a dose-finding study is essential.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the 0.5% methylcellulose vehicle.
-
Triturate the this compound powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a uniform suspension.
-
-
Animal Handling and Administration:
-
Weigh the mouse to determine the precise volume of the formulation to administer (typically 5-10 ml/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the esophagus and slowly administer the suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Tissue Extraction and Quantification of Glycosphingolipids
This protocol outlines the extraction of GSLs from brain and liver tissue for subsequent analysis.
Materials:
-
Collected brain and liver tissues
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Homogenizer
-
Centrifuge
-
Nitrogen gas stream
-
High-performance thin-layer chromatography (HPTLC) or Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Tissue Homogenization:
-
Thaw the frozen tissue on ice.
-
Homogenize the tissue in a known volume of cold PBS.
-
-
Lipid Extraction (Folch Method):
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly and incubate at room temperature.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Glycosphingolipid Analysis:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Analyze the GSL content using HPTLC with specific ganglioside standards or by a more quantitative method like LC-MS.
-
Mandatory Visualizations
Caption: Signaling pathway of GCS inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for DL-threo-PPMP Hydrochloride-Induced Apoptosis
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing DL-threo-PPMP hydrochloride to induce apoptosis. This compound is a potent inhibitor of glucosylceramide synthase (GCS), a critical enzyme in the biosynthesis of glycosphingolipids. By blocking GCS, this compound leads to the accumulation of the pro-apoptotic lipid, ceramide, thereby triggering programmed cell death.
Mechanism of Action
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) hydrochloride is a synthetic analog of ceramide.[1][2] Its primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase), which catalyzes the first step in the synthesis of most glycosphingolipids.[3] This inhibition prevents the conversion of ceramide to glucosylceramide, leading to an intracellular accumulation of ceramide. Elevated ceramide levels can induce apoptosis through various signaling pathways, including those involving endoplasmic reticulum (ER) stress.[4] Depending on the cellular context, this can lead to either caspase-dependent or caspase-independent cell death.[4][5]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of PPMP isomers in inhibiting cell growth and inducing apoptosis.
Table 1: Inhibitory Concentrations of PPMP Isomers
| Compound | Cell Line | Parameter Measured | Concentration | % Inhibition/Effect | Reference |
| DL-threo-PPMP | MDCK cell homogenates | Glucosylceramide synthase activity | 20 µM | 70% | [1] |
| DL-threo-PPMP | Mouse liver microsomes | Glucosylceramide synthase activity | 20 µM | 41% | [1] |
| DL-threo-PPMP | Mouse brain homogenates | Glucosylceramide synthase activity | 20 µM | 62% | [1] |
| DL-threo-PPMP | P. falciparum (late ring-stage) | Growth | IC50 = 0.85 µM | 50% | [1] |
| D-threo-PPMP | MDCK cells | Cell Growth | 20 µM | 70% reduction | [6] |
| D-threo-PPMP | MDCK cells | DNA Synthesis | 3 µM | Significant inhibition | [6] |
Table 2: Apoptosis Induction by L-threo-PPMP
| Compound | Cell Line | Treatment Time | Concentration | Effect | Reference |
| L-threo-PPMP | Colo-205, SKBR3 | 6 hours | 0.5 - 20 µM | Apoptosis induction | [5] |
| L-threo-PPMP | SKBR3 | 48 hours | 1 - 16 µM | Caspase-3 activation | [5] |
Signaling Pathway
The induction of apoptosis by this compound is primarily initiated by the inhibition of glucosylceramide synthase and the subsequent accumulation of ceramide.
Caption: this compound inhibits GCS, leading to ceramide accumulation, ER stress, and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
This compound stock solution
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
This compound stock solution
-
Target cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Key steps in Western Blot analysis for apoptosis markers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. D,L-threo-PPMP, Glucosylceramide synthase inhibitor (CAS 149022-18-4) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
DL-threo-PPMP hydrochloride solubility issues and solutions
Welcome to the technical support center for DL-threo-PPMP hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is a key enzyme in the sphingolipid metabolic pathway, catalyzing the conversion of ceramide to glucosylceramide.[2][4] By inhibiting this enzyme, this compound leads to an accumulation of ceramide, which can induce cellular responses such as apoptosis and cell cycle arrest, and a depletion of downstream glycosphingolipids.[3] In the context of Plasmodium falciparum, it has also been reported to inhibit sphingosine synthetase.[5][6]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in several organic solvents. The most commonly used are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2][7][8]
Q3: I am observing a precipitate after adding my this compound stock solution to my aqueous cell culture medium. What should I do?
This is a common issue due to the low aqueous solubility of this compound. To address this, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO at a high concentration to create a stock solution. Then, dilute this stock solution into your aqueous buffer or cell culture medium with vigorous vortexing. For sensitive applications, it is advisable to use a protocol similar to that for the related compound DL-threo-PDMP hydrochloride, where it is first dissolved in ethanol and then diluted in a buffer like PBS.[9] Be aware that the final concentration of the organic solvent in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in organic solvents should be stored at -20°C for long-term stability.[10] It is not recommended to store aqueous solutions for more than one day due to potential precipitation and degradation.[9]
Troubleshooting Guide
Issue 1: Difficulty in dissolving the solid this compound powder.
-
Possible Cause: Use of an inappropriate solvent or insufficient mixing.
-
Solution:
-
Ensure you are using a recommended organic solvent such as DMSO, ethanol, or DMF.
-
Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution.
-
If the powder still does not dissolve, try sonicating the solution for a few minutes.
-
Issue 2: Precipitation of the compound upon dilution in aqueous media.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Solution:
-
Prepare a higher concentration stock solution in 100% ethanol or DMSO.
-
Serially dilute the stock solution into your aqueous buffer or media while vortexing to ensure rapid and even distribution.
-
Refer to the experimental protocol below for a detailed method of preparing aqueous solutions.
-
Consider the final concentration of the organic solvent in your experiment and include a vehicle control.
-
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source |
| DMSO | 20 mg/mL | [2][7][8] |
| 10 mM | ||
| Ethanol | 10 mg/mL | [2][7][8] |
| Dimethylformamide (DMF) | 5 mg/mL | [2][7][8] |
Note: Solubility can be affected by factors such as temperature and purity.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is adapted from a method for the structurally similar compound DL-threo-PDMP hydrochloride and is recommended for achieving maximum solubility in aqueous buffers.[9]
-
Prepare a high-concentration stock solution of this compound in 100% ethanol (e.g., 10 mg/mL).
-
Warm the aqueous buffer of choice (e.g., PBS, cell culture medium) to 37°C.
-
While vortexing the warm aqueous buffer, slowly add the required volume of the ethanol stock solution to achieve the final desired concentration.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[9]
Visualizations
Signaling Pathway
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Workflow
Caption: Workflow for preparing an aqueous solution of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
DL-threo-PPMP hydrochloride stability in DMSO and other solvents
Welcome to the technical support center for DL-threo-PPMP hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and other solvents. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[1][2] It is also soluble in ethanol and dimethylformamide (DMF).[1]
Q2: What is the long-term stability of solid this compound?
A2: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1][3]
Q3: How should I store this compound stock solutions in DMSO?
A3: For optimal stability, it is recommended to prepare aliquots of your DMSO stock solution in tightly sealed vials to minimize exposure to moisture and air. Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4] DMSO is hygroscopic and can absorb water from the atmosphere, which may impact the stability of the compound.[5][6]
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final assay medium may be above its aqueous solubility limit. Try using a lower final concentration.
-
Increase the solvent concentration: While not always possible depending on your experimental system, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might help maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not affecting your results.
-
Use a different solvent system: For certain applications, exploring the use of other solvents like ethanol for the initial stock solution might be an option.[1] When diluting into aqueous buffers, it is crucial to ensure rapid and thorough mixing.
Q5: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
A5: Inconsistent results can indeed be a sign of compound instability. If you suspect degradation of your this compound solution, it is crucial to:
-
Prepare fresh solutions: Always prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Assess stability under your experimental conditions: The stability of the compound can be affected by the components of your specific cell culture medium or buffer. It is advisable to perform a stability study under your exact experimental conditions (temperature, pH, and media components).
-
Use a validated analytical method: Employ a reliable analytical method like High-Performance Liquid Chromatography (HPLC) to check the purity and concentration of your stock solutions periodically.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate in DMSO stock solution. | The concentration is above the solubility limit. | Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. If precipitation persists, the solution is likely supersaturated. Prepare a new stock solution at a lower concentration. |
| Precipitation upon dilution into aqueous buffer. | The compound's solubility in the aqueous buffer is low. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (typically ≤0.5%). Perform serial dilutions. Ensure thorough and immediate mixing after dilution. |
| Cloudiness or precipitation in cell culture media over time. | The compound may be unstable or precipitating out of the complex biological medium. | Reduce the incubation time if possible. Assess the stability of the compound in the specific medium over the time course of the experiment. |
Issue 2: Compound Instability and Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased biological activity over time. | The compound is degrading in the stock solution or experimental medium. | Prepare fresh stock solutions and dilutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for longer-term storage. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation of the compound. | Confirm the identity of the degradation products if possible. Conduct a formal stability study to determine the degradation rate under your storage and experimental conditions. |
| Inconsistent results between experiments. | Variability in solution preparation or compound integrity. | Standardize the protocol for solution preparation. Regularly check the purity of the solid compound and stock solutions using an appropriate analytical method. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 5 mg/mL | [1][2] |
| Ethanol | 10 mg/mL | [1][2] |
Stability of Solid this compound
| Storage Condition | Stability | Reference |
| -20°C (as a crystalline solid) | ≥ 4 years | [1][3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to evaluate the stability of this compound in a DMSO solution over time at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Amber glass or polypropylene vials with screw caps
-
Analytical balance
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Include a "Time 0" sample which will be analyzed immediately.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw and reach room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated HPLC method to determine the concentration and purity of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage remaining against time for each storage condition to visualize the degradation profile.
-
Visualizations
Glucosylceramide Synthase Signaling Pathway
This compound is an inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of glycosphingolipids. By inhibiting GCS, this compound blocks the conversion of ceramide to glucosylceramide, leading to an accumulation of ceramide and a reduction in downstream glycosphingolipids. This can impact various cellular processes, including cell growth, apoptosis, and autophagy.[1][2][7]
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in the experimental protocol for assessing the stability of this compound in a solvent such as DMSO.
Caption: Workflow for assessing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Off-target effects of DL-threo-PPMP hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-threo-PPMP hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) hydrochloride is a ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is a key enzyme in the synthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide, which is the initial step in the biosynthesis of most glycolipids.[1] By inhibiting GCS, DL-threo-PPMP leads to a decrease in the levels of glucosylceramide and downstream glycosphingolipids, and a corresponding accumulation of intracellular ceramide.[4]
Q2: What are the known off-target effects of this compound?
Beyond its primary role as a GCS inhibitor, this compound has several documented off-target effects that researchers should be aware of:
-
Induction of Autophagy: Increased intracellular ceramide levels resulting from GCS inhibition can lead to the induction of autophagy.[2][5] This is often observed through an increase in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II and a decrease in p62/SQSTM1 levels.[5]
-
Modulation of Signaling Pathways: DL-threo-PPMP has been shown to reduce the phosphorylation of Akt and ribosomal protein S6 in HEK293 cells.[2] The accumulation of glycosphingolipids, which is prevented by GCS inhibitors, has been linked to the activation of Akt and ERK signaling pathways in cancer cells.[1][6]
-
Inhibition of Sphingomyelin Synthase: In erythrocytes infected with Plasmodium falciparum, DL-threo-PPMP has been observed to inhibit sphingomyelin synthase activity.[2]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ceramide can lead to ER stress, which is marked by an increase in the expression of proteins like CAAT/enhancer-binding protein homologous protein (CHOP).[5]
-
Inhibition of Cell Growth and Proliferation: DL-threo-PPMP can inhibit cell growth and proliferation in various cell lines.[2][7]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on available literature, typical concentrations range from the low micromolar (µM) to tens of micromolar. For example, an IC50 value of 0.85 µM has been reported for the inhibition of late ring-stage P. falciparum growth.[2] In other studies, concentrations between 2 and 20 µM have been used to inhibit glucosylceramide synthase activity.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent effects on cell viability.
Possible Cause 1: Off-target effects on signaling pathways.
-
Explanation: DL-threo-PPMP can inhibit the pro-survival Akt signaling pathway.[2] The extent of this inhibition may vary between cell lines, leading to different effects on cell viability.
-
Recommendation:
-
Perform a Western blot analysis to assess the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets like S6 ribosomal protein in your cells following treatment.
-
Consider using cell lines with well-characterized Akt signaling pathways to better understand the observed effects.
-
Possible Cause 2: Induction of autophagy leading to cell death or survival.
-
Explanation: Autophagy can have a dual role, either promoting cell survival under stress or leading to cell death. The outcome can be cell-type and context-dependent.
-
Recommendation:
-
Monitor autophagic flux in your experiments. This can be done by measuring LC3-II levels in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux.
-
Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to determine if the observed decrease in viability is due to apoptosis or autophagic cell death.
-
Problem 2: Difficulty in confirming GCS inhibition.
Possible Cause 1: Insufficient inhibition at the concentration used.
-
Explanation: The IC50 of DL-threo-PPMP can vary. The concentration you are using might not be sufficient to achieve significant GCS inhibition in your specific cell line.
-
Recommendation:
-
Perform a dose-response experiment and measure the levels of glucosylceramide or total glycosphingolipids to confirm that the compound is active in your system.
-
Measure the intracellular accumulation of ceramide, the substrate of GCS, which is expected to increase upon enzyme inhibition.
-
Possible Cause 2: Issues with the ceramide measurement assay.
-
Explanation: The extraction and quantification of lipids like ceramide can be technically challenging.
-
Recommendation:
-
Ensure your lipid extraction protocol is optimized for your cell type.
-
Use an appropriate internal standard for normalization during mass spectrometry analysis.
-
Refer to the detailed protocol for measuring intracellular ceramide levels provided below.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Glucosylceramide Synthase Inhibition | |||
| IC50 | 2 - 20 µM | Not specified | [1] |
| % Inhibition at 20 µM | 70% | MDCK cell homogenates | [2] |
| % Inhibition at 20 µM | 41% | Mouse liver microsomes | [2] |
| % Inhibition at 20 µM | 62% | Mouse brain homogenates | [2] |
| Inhibition of P. falciparum Growth | |||
| IC50 (late ring-stage) | 0.85 µM | Erythrocytes infected with P. falciparum | [2] |
| Effect on Cell Growth (D-threo-PPMP) | |||
| % Reduction in cell growth at 20 µM | 70% | MDCK kidney epithelial cells | [7] |
Detailed Experimental Protocols
Protocol 1: Assessment of Autophagy by Western Blotting for LC3-II
Objective: To determine if this compound induces autophagy by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3B)
-
Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the desired time points (e.g., 24 hours).
-
For autophagic flux analysis, co-treat a set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the DL-threo-PPMP treatment. Include vehicle-treated controls.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the loading control.
-
An increase in the LC3-II/loading control ratio indicates an accumulation of autophagosomes. A further increase in this ratio in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To evaluate the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-treated wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to completely dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for autophagy detection by Western blot.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing DL-threo-PPMP Hydrochloride Dosage for Cell Viability Assays
Welcome to the technical support center for the use of DL-threo-PPMP hydrochloride in cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) hydrochloride is a synthetic ceramide analog. Its primary mechanism of action is the inhibition of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1][2] By blocking GCS, DL-threo-PPMP prevents the conversion of ceramide to glucosylceramide, leading to an accumulation of intracellular ceramide and a depletion of downstream glycosphingolipids.[3] This disruption of sphingolipid metabolism can induce various cellular responses, including apoptosis and autophagy.[1][4] In the context of Plasmodium falciparum, it also inhibits sphingomyelin synthase.[1]
Q2: What are the recommended starting concentrations for this compound in cell viability assays?
A2: The optimal concentration of this compound is cell-line dependent. However, based on published data, a good starting point for most cancer cell lines is a concentration range of 1 µM to 20 µM. The IC50 for glucosylceramide synthase inhibition is reported to be between 2 and 20 μM.[4] For specific cell lines, effective concentrations have been reported. For instance, the L-threo-PPMP isomer showed ED50 values of 4 µM, 7 µM, and 6 µM in MCF-7, MDA-MB-468, and SK-BR-3 breast cancer cells, respectively.[5] A concentration of 10 µM of D-threo-PPMP hydrochloride resulted in a 70% decrease in MDR1 expression in KB-V0.01 cells after 72 hours.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for long-term stability (≥ 4 years).[1][2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is not recommended to store aqueous solutions for more than one day.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability | Inappropriate dosage: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration. |
| Short incubation time: The duration of treatment may not be sufficient to induce a cellular response. | Increase the incubation time. Effects on cell viability may become apparent after 12 hours or longer.[8] | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C and protected from light. Prepare fresh working solutions for each experiment. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension and proper mixing before seeding. Check cell density and distribution under a microscope after seeding. |
| Incomplete dissolution of the compound: The compound may not be fully dissolved in the culture medium. | When diluting the DMSO stock solution into the aqueous culture medium, vortex or pipette vigorously to ensure complete mixing. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to maintain humidity. | |
| Unexpected cell morphology or death in control wells | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). Run a solvent control to confirm. |
| Contamination: Bacterial or fungal contamination can affect cell health. | Practice good aseptic technique. Regularly check the sterility of the cell culture and reagents. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| GCS Inhibition IC50 | 2 - 20 µM | General | [4] |
| P. falciparum Growth IC50 | 0.85 µM | Erythrocytes infected with P. falciparum | [1] |
| Effective Concentration (ED50) of L-threo-PPMP | 4 µM | MCF-7 breast cancer cells | [5] |
| 7 µM | MDA-MB-468 breast cancer cells | [5] | |
| 6 µM | SK-BR-3 breast cancer cells | [5] | |
| Effective Concentration of D-threo-PPMP | 10 µM (72 h) | KB-V0.01 cells (decreased MDR1 expression by 70%) | [6][9] |
| Inhibition of GCS | 70% at 20 µM | MDCK cell homogenates | [1] |
| 41% at 20 µM | Mouse liver microsomes | [1] | |
| 62% at 20 µM | Mouse brain homogenates | [1] |
Experimental Protocols
Detailed Methodology: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Sterile DMSO
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 M HCl)[10]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include wells for untreated control and solvent control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 562 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for a cell viability assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
DL-threo-PPMP hydrochloride not inhibiting glucosylceramide synthase
Welcome to the technical support center for DL-threo-PPMP hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound fails to inhibit glucosylceramide synthase (GCS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme that catalyzes the transfer of glucose to ceramide, which is the initial step in the biosynthesis of most glycosphingolipids.[1][3] By competitively inhibiting this enzyme, PPMP blocks the formation of glucosylceramide and downstream glycosphingolipids.[4]
Q2: I am not observing any inhibition of glucosylceramide synthase with this compound. What could be the issue?
A2: One of the most critical factors for the inhibitory activity of PPMP is its stereochemistry. The inhibitory activity resides in the D-threo enantiomer (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol).[5] DL-threo-PPMP is a racemic mixture, containing both the active D-threo and the L-threo isomers. The L-threo isomer does not inhibit GCS and may even have opposing biological effects, such as enhancing ganglioside biosynthesis.[6][7] Therefore, the use of the racemic mixture may result in reduced or absent inhibitory effects compared to the pure D-threo enantiomer. For potent inhibition, using the purified D-threo-PPMP isomer is highly recommended.[5]
Q3: Are the inhibitory effects of DL-threo-PPMP universal across all cell types?
A3: The effects of GCS inhibitors, including PPMP, can be cell-line dependent.[4][8] The extent of glycosphingolipid depletion can vary, and some cell lines may be more resistant to the effects of GCS inhibition.[4] It is advisable to perform dose-response experiments to determine the optimal concentration for your specific cell line.
Q4: What are the appropriate solvents and storage conditions for this compound?
A4: this compound is soluble in ethanol and methanol.[5] For cell culture experiments, it is often dissolved in DMSO to create a stock solution.[4] It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration in the culture medium should be kept low (typically below 0.5%). The solid form should be stored at -20°C.
Q5: Can inhibition of GCS by PPMP lead to an accumulation of ceramide?
A5: Yes, by blocking the conversion of ceramide to glucosylceramide, PPMP treatment can lead to an accumulation of intracellular ceramide.[9][10][11] This increase in ceramide can have its own biological effects, including induction of apoptosis and cell cycle arrest.[11]
Troubleshooting Guide
If you are experiencing a lack of GCS inhibition with this compound, please consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| No observable inhibition of GCS activity | Incorrect stereoisomer being used. DL-threo-PPMP is a racemic mixture, and the L-threo isomer is not inhibitory. | Use the purified D-threo-PPMP enantiomer for maximal inhibitory effect. Confirm the identity and purity of your compound. |
| Inconsistent or weak inhibition | Suboptimal concentration of the inhibitor. | Perform a dose-response curve to determine the IC50 value for your specific cell line or enzyme preparation. Effective concentrations in the literature range from 0.85 µM to 20 µM.[1][2] |
| Inappropriate solvent or solvent concentration. | Ensure the compound is fully dissolved. Use a solvent compatible with your experimental system (e.g., DMSO for cell culture) and keep the final solvent concentration low and consistent across experiments. | |
| Cell-line specific resistance or differences in glycosphingolipid metabolism. | Test the inhibitor on a different, more sensitive cell line to confirm its activity. Consider that not all glycosphingolipid species may be equally affected.[8] | |
| Inhibitor appears to be inactive | Degradation of the compound due to improper storage. | Store the solid compound at -20°C under desiccating conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Issues with the GCS activity assay. | Verify the functionality of your assay with a known positive control for GCS inhibition. Ensure all reagents and substrates are of high quality and correctly prepared. |
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)
This protocol is a generalized method for measuring GCS activity in cell homogenates.
Materials:
-
Cells or tissue homogenate
-
This compound or D-threo-PPMP
-
UDP-[14C]glucose
-
Ceramide
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
Chloroform/methanol mixture (2:1, v/v)
-
TLC plates
-
Scintillation counter
Procedure:
-
Prepare the cell or tissue homogenate in a suitable buffer.
-
Pre-incubate the homogenate with varying concentrations of PPMP (or solvent control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding UDP-[14C]glucose and ceramide.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled glucosylceramide using a phosphorimager or by scraping the corresponding band and measuring the radioactivity with a scintillation counter.
-
Calculate the percentage of GCS inhibition relative to the solvent control.
Visualizations
Signaling Pathway of Glycosphingolipid Biosynthesis
Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PPMP.
Experimental Workflow for Testing PPMP Inhibition
Caption: Workflow for assessing PPMP's inhibitory effect on GCS.
Troubleshooting Logic for Lack of GCS Inhibition
Caption: Decision tree for troubleshooting lack of GCS inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with DL-threo-PPMP Hydrochloride: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using DL-threo-PPMP hydrochloride. Our aim is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ceramide analog that functions as an inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of glycolipids, catalyzing the transfer of glucose to ceramide.[2] By inhibiting this enzyme, DL-threo-PPMP blocks the formation of glucosylceramide and downstream glycosphingolipids. This compound is a racemic mixture, with the D-threo enantiomer being the active component responsible for the enzymatic inhibition.[3]
Q2: My experimental results are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Stability and Storage: Improper storage can lead to degradation of the compound. It is recommended to store this compound at -20°C for long-term stability (≥ 4 years).[1][3][4] For short-term storage, -20°C is also appropriate. Ensure the compound is stored under desiccating conditions.
-
Solubility Issues: this compound is soluble in ethanol and methanol.[3] Inconsistent results can arise from incomplete solubilization or precipitation of the compound in aqueous media. It is crucial to ensure complete dissolution in the appropriate solvent before further dilution in culture media or buffers.
-
Racemic Mixture vs. Pure Enantiomer: DL-threo-PPMP is a racemic mixture. The D-threo-PPMP enantiomer is the active inhibitor of glucosylceramide synthase, while the L-threo-PPMP isomer is also an inhibitor of the same enzyme.[3][4] Depending on the experimental sensitivity, batch-to-batch variations in the enantiomeric ratio could potentially contribute to variability, although this is less likely with a high-purity product (≥98%).[3][4] For highly sensitive assays, using the pure D-threo-PPMP enantiomer might provide more consistent results.[3]
-
Cell Line and Tissue Specificity: The inhibitory effect of DL-threo-PPMP can vary between different cell lines and tissues. For instance, at a concentration of 20 µM, it inhibits glucosylceramide synthase by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates.[1]
-
Off-Target Effects: As a ceramide analog, DL-threo-PPMP may have off-target effects that could influence experimental outcomes. It has been shown to inhibit sphingomyelin synthase in P. falciparum-infected erythrocytes.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
For optimal stability and performance, please adhere to the following storage and solubility guidelines.
| Parameter | Recommendation | Citation |
| Long-Term Storage | -20°C | [1][3][4] |
| Short-Term Storage | -20°C | |
| Storage Conditions | Store under desiccating conditions. | |
| Stability | ≥ 4 years at -20°C | [1][3][4] |
| Recommended Solvents | Ethanol, Methanol, DMSO (up to 10 mM) | [3] |
| Shipping Conditions | Ambient temperature or with wet ice. | [1] |
Q4: I am observing unexpected cellular phenotypes. What could be the cause?
DL-threo-PPMP's inhibition of GCS can lead to a variety of cellular responses beyond simple glycolipid depletion. These can include:
-
Induction of Autophagy: Inhibition of GCS by DL-threo-PPMP has been shown to stimulate autophagy flux in primary mouse neurons.[1]
-
Induction of Apoptosis: The compound can induce apoptosis, which may be cell-type dependent.[2]
-
Reduction in Cell Growth and DNA Synthesis: In MDCK cells, D-threo-PPMP (the active enantiomer) has been shown to cause a 70% reduction in cell growth at 20 µM and significantly inhibit DNA synthesis at 3 µM.[3]
-
Effects on Signaling Pathways: DL-threo-PPMP can reduce the phosphorylation of Akt and ribosomal protein S6 in HEK293 cells.[1]
It is important to consider these potential effects when interpreting your results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Inhibitory Activity | 1. Compound Degradation: Improper storage. 2. Incomplete Solubilization: Compound precipitated out of solution. 3. Incorrect Concentration: Calculation error or insufficient final concentration. 4. Inactive Stereoisomer: Accidental use of an inactive isomer like DL-erythro-PPMP.[5] | 1. Verify storage conditions (-20°C, desiccated). Purchase a new vial if degradation is suspected. 2. Ensure complete dissolution in the stock solvent (e.g., ethanol, methanol) before diluting in aqueous solutions. Visually inspect for precipitates. 3. Recalculate and verify all dilutions. Consider performing a dose-response experiment. 4. Confirm the identity of the compound used. DL-threo-PPMP is the active form. |
| High Variability Between Replicates | 1. Inconsistent Compound Delivery: Uneven distribution of the compound in multi-well plates. 2. Cell Plating Inconsistency: Uneven cell density across wells. 3. Edge Effects in Plates: Evaporation or temperature gradients affecting outer wells. | 1. Ensure thorough mixing of the compound in the final medium before adding to cells. 2. Use a consistent cell counting and plating technique. Allow cells to settle evenly before incubation. 3. Avoid using the outermost wells of plates for critical experiments, or fill them with sterile PBS to minimize evaporation. |
| Unexpected Off-Target Effects | 1. Pleiotropic Effects of GCS Inhibition: Accumulation of ceramide or effects on downstream signaling. 2. Interaction with Other Pathways: As a ceramide analog, it might interact with other ceramide-binding proteins. | 1. Review literature for known downstream effects of GCS inhibition in your model system. Consider measuring ceramide levels. 2. Perform control experiments to delineate the specific role of GCS inhibition. This may include rescue experiments with downstream metabolites where feasible. |
Experimental Protocols
General Protocol for In Vitro Cell Treatment
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent such as ethanol or methanol at a concentration of 10-20 mM.
-
Store the stock solution at -20°C.
-
-
Cell Culture:
-
Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
-
Treatment:
-
On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and does not affect cell viability. Include a vehicle control (medium with the same concentration of solvent) in your experimental setup.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period.
-
Proceed with the relevant downstream analysis (e.g., cell viability assay, Western blot for signaling proteins, lipid extraction and analysis).
-
Visualized Pathways and Workflows
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for inconsistent results.
References
How to prevent degradation of DL-threo-PPMP hydrochloride in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of DL-threo-PPMP hydrochloride to prevent its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2][3][4][5][6] When stored under these conditions, the product is stable for at least four years.[1][2][3][4][5][6] The vial should be kept tightly sealed to protect it from moisture.
Q2: My laboratory only has -80°C and 4°C storage. Which is preferable?
A2: While -20°C is the recommended temperature, storage at -80°C is also acceptable and will likely prolong the stability of the compound. Storage at 4°C is not recommended for long-term storage but may be acceptable for short periods if the material is kept dry.
Q3: I need to prepare an aqueous solution of this compound. How should I do this, and how long will the solution be stable?
A3: this compound has low solubility in aqueous buffers.[1][6] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent such as ethanol, DMSO, or DMF, and then dilute it with the aqueous buffer of choice.[6] It is not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis.[6]
Q4: I left the solid compound at room temperature for a few hours. Is it still usable?
A4: Short-term exposure of the solid compound to room temperature is unlikely to cause significant degradation, especially if the container remained sealed. However, for routine use, it is crucial to minimize the time the compound spends outside of the recommended -20°C storage.
Q5: I've noticed some discoloration of the solid material. What could be the cause?
A5: Discoloration could be a sign of degradation. Potential causes include oxidation or exposure to light. The morpholine moiety in the molecule can be susceptible to oxidation.[3][7] Ensure the product is stored in a tightly sealed container, protected from light, and under an inert atmosphere if possible.
Q6: What are the primary pathways of degradation for this compound?
A6: Based on its chemical structure, the most likely degradation pathways are:
-
Hydrolysis: The N-acylamide bond can be susceptible to hydrolysis, particularly in acidic or basic aqueous solutions.[1][8]
-
Oxidation: The morpholine ring and the tertiary amine are potential sites for oxidation.[3][7] As a hydrochloride salt, the amine is protonated, which generally increases its stability against oxidation.
Data on Potential Degradation
| Condition | Potential Degradation Pathway | Expected Stability of Solid | Expected Stability in Solution | Mitigation Strategy |
| Elevated Temperature (>4°C) | Increased rate of all reactions | Low | Very Low | Store at -20°C. |
| High Humidity | Hydrolysis of the amide bond | Moderate to Low | Low (if aqueous) | Store in a desiccator or with desiccant. Keep container tightly sealed. |
| Aqueous Solution (pH < 6 or > 8) | Acid or base-catalyzed hydrolysis | N/A | Low | Prepare fresh solutions daily. Buffer solutions to a neutral pH if possible. |
| Exposure to Light (UV/Visible) | Photodegradation, potential oxidation | Moderate | Moderate to Low | Store in a light-protecting vial (e.g., amber glass). |
| Exposure to Air (Oxygen) | Oxidation of the morpholine ring | High (as solid) | Moderate | Store under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for researchers to assess the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method (e.g., HPLC).
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Oven
3. Stock Solution Preparation: Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, place a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
5. Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C, protected from light). Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A workflow for troubleshooting potential degradation issues.
Caption: Mechanism of action of DL-threo-PPMP as a GCS inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Cell toxicity of DL-threo-PPMP hydrochloride at high concentrations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with DL-threo-PPMP hydrochloride, particularly concerning its cell toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cell toxicity for this compound at high concentrations?
A1: this compound is an inhibitor of the enzyme glucosylceramide synthase[1][2]. At high concentrations, its inhibitory action leads to the intracellular accumulation of its substrate, ceramide. Elevated ceramide levels can trigger a range of cellular stress responses, including endoplasmic reticulum (ER) stress, autophagy, and ultimately, a form of programmed cell death that can be caspase-independent[3][4].
Q2: I am not observing the expected level of cytotoxicity. What could be the reason?
A2: Several factors could contribute to lower-than-expected cytotoxicity. These include the specific cell line's resistance to ceramide-induced apoptosis, low expression of glucosylceramide synthase, or rapid metabolism of the compound. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Q3: Is the observed cell death apoptotic or necrotic?
A3: High concentrations of this compound can induce a caspase-independent apoptosis-like cell death[3][4]. It is also associated with increased autophagy[3][4]. To definitively characterize the mode of cell death in your specific cell model, it is advisable to perform multiple assays, such as an LDH assay for necrosis and assays for caspase activation to assess classical apoptosis.
Q4: What is the difference between D-threo-PPMP, L-threo-PPMP, and DL-threo-PPMP?
A4: DL-threo-PPMP is a racemic mixture of two enantiomers: D-threo-PPMP and L-threo-PPMP. The D-threo enantiomer is the biologically active component that inhibits glucosylceramide synthase[5]. The L-threo isomer has been reported to have opposing effects in some contexts, stimulating the synthesis of certain glycosphingolipids[6]. When using the DL-threo form, it is important to consider that the effective concentration of the active inhibitor is half of the total concentration.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells to maintain uniformity. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples as they are prone to evaporation. Fill the perimeter wells with sterile PBS or media.[1] |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.[1] |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation at high concentrations. If observed, consider using a different solvent or reducing the final concentration. |
Issue 2: Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may have lower glucosylceramide synthase activity or be resistant to ceramide-induced cell death. Consider using a positive control known to induce cytotoxicity in your cell line. |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Prepare fresh stock solutions of this compound. |
| Sub-optimal Assay Conditions | Ensure the pH and temperature of the incubation environment are optimal for your cells. |
| Insufficient Incubation Time | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma contamination, as it can alter cellular responses to treatments.[1] |
Issue 3: High Background Signal in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| High Cell Seeding Density | An excessive number of cells can lead to a high basal level of cell death and release of markers like LDH. Optimize the cell seeding density for your specific cell line and assay.[3] |
| Serum Components in Media | Serum can contain LDH and other factors that interfere with cytotoxicity assays. Consider reducing the serum concentration or using a serum-free medium during the assay period. |
| Phenol Red Interference | The phenol red in some culture media can interfere with colorimetric assays. Use a phenol red-free medium if you suspect interference. |
| Forceful Pipetting | Excessive force during pipetting can damage cell membranes and cause the release of intracellular contents. Handle cells gently during all steps.[1] |
Quantitative Data
Table 1: Inhibitory Concentrations of DL-threo-PPMP and its Enantiomers
| Compound | Target | IC50 / % Inhibition | Cell/System | Reference |
| DL-threo-PPMP | Glucosylceramide Synthase | IC50: 2 - 20 µM | - | [1] |
| DL-threo-PPMP | Glucosylceramide Synthase | 70% inhibition at 20 µM | MDCK cell homogenates | |
| DL-threo-PPMP | Glucosylceramide Synthase | 41% inhibition at 20 µM | Mouse liver microsomes | |
| DL-threo-PPMP | Glucosylceramide Synthase | 62% inhibition at 20 µM | Mouse brain homogenates | |
| D-threo-PPMP | Cell Growth | 70% reduction at 20 µM | MDCK cells | [5] |
| D-threo-PPMP | DNA Synthesis | Significant inhibition at 3 µM | MDCK cells | [5] |
| L-threo-PPMP | Cell Growth | ED50: 4 µM | MCF-7 breast cancer cells | [7] |
| L-threo-PPMP | Cell Growth | ED50: 7 µM | MDA-MB-468 breast cancer cells | [7] |
| L-threo-PPMP | Cell Growth | ED50: 6 µM | SK-BR-3 breast cancer cells | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[8].
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium (serum-free for the assay period is recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes[5].
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Set up control wells:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Vehicle-treated cells with lysis solution added 30 minutes before the end of the incubation.
-
Background control: Medium without cells.
-
-
Incubate for the desired duration.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30-60 minutes), protected from light.[5]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Caspase Activity Assay (Fluorometric)
This protocol measures the activity of caspases, key mediators of apoptosis, using a fluorogenic substrate.
Materials:
-
This compound stock solution
-
Cell lysis buffer
-
Reaction buffer
-
Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Fluorometer or fluorescent plate reader
Procedure:
-
Treat cells with this compound for the desired time. Include a positive control for apoptosis induction.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Prepare the reaction mixture by adding the reaction buffer and caspase substrate to each sample.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).
-
The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Visualizations
Caption: Signaling pathway of this compound-induced cell toxicity.
Caption: General experimental workflow for assessing cell toxicity.
Caption: Logical troubleshooting workflow for cytotoxicity experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. D,L-threo-PPMP, Glucosylceramide synthase inhibitor (CAS 149022-18-4) | Abcam [abcam.com]
- 3. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-threo-PPMP Hydrochloride and Fluorescent Assays
Welcome to the technical support center for researchers utilizing DL-threo-PPMP hydrochloride in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
DL-threo-PPMP (1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) hydrochloride is a synthetic ceramide analog. It primarily functions as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] By mimicking the natural substrate, ceramide, DL-threo-PPMP competitively inhibits GCS, leading to a reduction in the production of glucosylceramide and downstream glycosphingolipids. In some organisms, such as Plasmodium falciparum, it has also been shown to inhibit sphingosine synthetase.[2]
Q2: Can this compound interfere with fluorescent assays?
Yes, it is possible for this compound to interfere with fluorescent assays. Small molecules, particularly those containing aromatic ring structures like the phenyl group in DL-threo-PPMP, can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of commonly used fluorophores. This interference can lead to inaccurate measurements and misinterpretation of results.
Q3: What are the common types of interference observed with small molecules in fluorescent assays?
There are two primary modes of interference:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelength used for the assay's fluorophore. This adds to the measured signal, potentially leading to false positives or an overestimation of the biological effect.
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the detected signal. This can result in false negatives or an underestimation of the biological effect.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps:
Issue 1: Inconsistent or Unexpected Fluorescence Readings
Your fluorescence readings are variable, higher, or lower than expected in the presence of this compound.
Possible Causes:
-
Autofluorescence of this compound.
-
Quenching of the fluorescent probe by this compound.
-
Precipitation of the compound at the concentration used, causing light scatter.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying assay interference.
Mitigation Strategies:
Strategy 1: Addressing Autofluorescence
-
Spectral Scan: Perform a full excitation and emission scan of this compound at the concentration used in your assay to determine its spectral properties.
-
Use a Red-Shifted Dye: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum. Switching to a fluorescent probe that excites and emits at longer wavelengths (red or far-red) can often circumvent the interference.
-
Background Subtraction: If a different dye is not an option, ensure you run a parallel control with this compound alone (without the fluorescent probe) and subtract this background fluorescence from your experimental wells.
Strategy 2: Addressing Fluorescence Quenching
-
Lower Compound Concentration: Determine if the quenching effect is concentration-dependent by running a dose-response curve. Use the lowest effective concentration of this compound.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by specific compounds. Test alternative fluorescent probes with different chemical structures.
-
Inner Filter Effect Correction: If quenching is due to the absorption of excitation or emission light (inner filter effect), mathematical corrections can be applied if the absorbance spectrum of this compound is known.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence under assay conditions.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your main experiment)
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates suitable for fluorescence
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Include a "buffer alone" control (no compound).
-
Pipette the dilutions and the control into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity in each well.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the buffer-only control. A significantly higher signal indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the experimental probe.
Materials:
-
This compound
-
Your fluorescent probe (e.g., NBD-ceramide, a fluorescent antibody)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates
Method:
-
Prepare solutions of your fluorescent probe at a constant concentration in the assay buffer.
-
Prepare a serial dilution of this compound.
-
In the microplate, add the fluorescent probe solution to wells containing the different concentrations of this compound.
-
Include a control with the fluorescent probe and no this compound.
-
Incubate the plate under the same conditions as your main experiment.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. A concentration-dependent decrease in fluorescence indicates quenching.
Data Presentation
Table 1: Common Fluorescent Dyes and Their Spectral Properties
| Fluorophore Family | Example Dye | Excitation (nm) | Emission (nm) | Spectral Region | Potential for Interference with Aromatic Compounds |
| Coumarin | AMCA | ~350 | ~450 | Blue | High |
| Fluorescein | FITC, NBD | ~490 | ~525 | Green | High |
| Rhodamine | TRITC, TAMRA | ~550 | ~575 | Orange-Red | Moderate |
| Cyanine | Cy5, Alexa Fluor 647 | ~650 | ~670 | Far-Red | Low |
| BODIPY | BODIPY FL | ~505 | ~515 | Green | Moderate to High |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PPMP.
Caption: General experimental workflow for a fluorescence-based assay.
References
Technical Support Center: Optimizing In Vivo Efficacy of DL-threo-PPMP Hydrochloride
Welcome to the technical support center for DL-threo-PPMP hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with this compound.
Disclaimer: The information provided here is based on available in vitro data and general principles of in vivo research with related compounds. Specific in vivo protocols and efficacy data for this compound are limited in publicly accessible literature. This guide should be used as a starting point for your experimental design, and we strongly recommend conducting small-scale pilot studies to determine the optimal conditions for your specific animal model and research question.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a known inhibitor of two key enzymes in sphingolipid metabolism:
-
Glucosylceramide synthase (GCS): This enzyme is crucial for the synthesis of glucosylceramide, a precursor for many complex glycosphingolipids.[1][2]
-
Sphingosine synthetase: In organisms like Plasmodium falciparum, the causative agent of malaria, this enzyme is vital for sphingolipid synthesis, which is essential for the parasite's proliferation and survival.[3]
By inhibiting these enzymes, this compound can disrupt cellular processes that rely on these metabolic pathways, making it a tool for studying and potentially treating diseases like malaria and certain cancers.
Q2: What are the known stereoisomers of PPMP, and how do they differ?
A2: DL-threo-PPMP is a racemic mixture. The D-threo enantiomer is the biologically active component that inhibits glucosylceramide synthase.[4] DL-erythro-PPMP is an inactive stereoisomer and can be used as a negative control in experiments to distinguish specific effects of GCS inhibition from off-target effects.
Q3: What is the solubility and stability of this compound?
A3: Based on available data, the solubility and stability are as follows:
| Property | Details |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF.[1] It is sparingly soluble in aqueous buffers. |
| Stability | Can be stored at -20°C for at least four years.[1] Aqueous solutions are not recommended for storage for more than one day. |
Troubleshooting In Vivo Experiments
This section addresses potential issues you may encounter when using this compound in animal models.
Issue 1: Poor Bioavailability or Lack of Efficacy
Possible Cause:
-
Suboptimal Formulation/Solubility: Due to its poor aqueous solubility, the compound may precipitate upon administration, leading to low absorption and distribution to the target tissue.
-
Inadequate Dosage: The dose administered may be too low to achieve a therapeutic concentration at the site of action.
-
Incorrect Administration Route: The chosen route of administration may not be optimal for this compound's properties.
Troubleshooting Suggestions:
-
Formulation Strategy:
-
For parenteral administration, first dissolve this compound in a minimal amount of a biocompatible organic solvent like ethanol or DMSO.
-
Further dilute the stock solution in a suitable vehicle such as saline, PBS, or a solution containing a solubilizing agent (e.g., Tween 80, Cremophor EL). It is critical to perform a small-scale test to ensure the compound remains in solution at the final concentration and does not precipitate.
-
For oral administration, consider formulating as a suspension in a vehicle like 0.5% methylcellulose.
-
-
Dose-Ranging Study:
-
Conduct a pilot study with a range of doses to determine the minimum effective dose and the maximum tolerated dose (MTD).
-
Monitor for signs of toxicity at higher doses.
-
-
Route of Administration:
-
Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for initial in vivo studies of compounds with limited oral bioavailability.
-
If oral administration is necessary, formulation optimization will be critical.
-
Issue 2: Observed Toxicity or Adverse Effects
Possible Cause:
-
Vehicle Toxicity: The organic solvents or solubilizing agents used in the formulation may be causing toxicity.
-
Off-Target Effects: At higher concentrations, this compound may have effects on other cellular targets besides GCS and sphingosine synthetase.
-
On-Target Toxicity: Inhibition of sphingolipid metabolism can have physiological consequences in the host animal.
Troubleshooting Suggestions:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between compound- and vehicle-related toxicity.
-
Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration.
-
Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to assess for any tissue damage.
Experimental Protocols
General In Vivo Administration Protocol (Rodent Model)
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a minimal volume of a suitable solvent (e.g., 100% ethanol).
-
Slowly add the vehicle (e.g., saline with 5% Tween 80) to the desired final concentration while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates before administration. Prepare fresh on the day of dosing.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions before starting the treatment.
-
Administer the dosing solution via the chosen route (e.g., i.p. injection). The volume of administration should be based on the animal's body weight.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of toxicity.
-
At the end of the treatment period, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis.
-
Assess the desired efficacy endpoints (e.g., tumor size, parasite load, behavioral changes).
-
Visualizing Key Concepts
Signaling Pathway Inhibition
Caption: Inhibition of the glucosylceramide synthesis pathway.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies.
Troubleshooting Logic for Poor Efficacy
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
Validation & Comparative
A Comparative Guide to DL-threo-PPMP Hydrochloride and D-threo-PPMP Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) hydrochloride in its racemic (DL-threo) and enantiomerically pure (D-threo) forms. The information presented is supported by experimental data to aid in the selection of the appropriate compound for research and drug development purposes.
Core Comparison: Stereochemistry Dictates Activity
DL-threo-PPMP is a racemic mixture containing both the D-threo and L-threo enantiomers. Experimental evidence consistently demonstrates that the D-threo enantiomer is the biologically active component responsible for the inhibition of glucosylceramide synthase (GCS) , a pivotal enzyme in the biosynthesis of glycosphingolipids.[1] The L-threo enantiomer is largely inactive as a GCS inhibitor and, in some contexts, may even promote GCS activity. Therefore, the primary difference in activity between DL-threo-PPMP and D-threo-PPMP lies in their potency, with D-threo-PPMP being a more potent inhibitor of GCS.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activities of DL-threo-PPMP and D-threo-PPMP, as well as a closely related analog, D-threo-P4, which further supports the superior potency of the D-threo enantiomer.
| Compound | Target Enzyme | Assay System | Concentration/IC50 | Reference |
| DL-threo-PPMP | Glucosylceramide Synthase | MDCK cell homogenates | 70% inhibition at 20 µM | [2] |
| Glucosylceramide Synthase | Mouse liver microsomes | 41% inhibition at 20 µM | [2] | |
| Glucosylceramide Synthase | Mouse brain homogenates | 62% inhibition at 20 µM | [2] | |
| Glucosylceramide Synthase | Not specified | IC50 between 2 and 20 µM | [3] | |
| Sphingomyelin Synthase | P. falciparum infected erythrocytes | IC50 = 0.85 µM | [2] | |
| D-threo-PPMP | Glucosylceramide Synthase | MDCK kidney epithelial cells | Significant DNA synthesis inhibition at 3 µM | [4] |
| 70% reduction in cell growth at 20 µM | [4] | |||
| MDR1 Expression | KB-V0.01 cells | 70% decrease at 10 µM | [5][6] | |
| D-threo-P4 * | Glucosylceramide Synthase | MDCK cell homogenates | IC50 = 0.5 µM | [7] |
*D-threo-P4 (D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) is a closely related analog of D-threo-PPMP.
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is synthesized from methodologies described in the literature and is suitable for determining the in vitro inhibitory activity of compounds like PPMP.
Objective: To measure the activity of GCS by quantifying the formation of a fluorescent glucosylceramide product from a fluorescent ceramide substrate.
Materials:
-
Cell or tissue homogenates (source of GCS)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose (co-substrate)
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
DL-threo-PPMP hydrochloride or D-threo-PPMP
-
Chloroform/Methanol (2:1, v/v) for lipid extraction
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Silica column for HPLC
Procedure:
-
Preparation of Substrate: Prepare a stock solution of NBD-C6-ceramide in an appropriate solvent (e.g., ethanol). For the assay, complex the NBD-C6-ceramide with BSA in the reaction buffer.
-
Enzyme Preparation: Prepare homogenates from cells or tissues known to express GCS. Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Inhibitor Preparation: Prepare stock solutions of this compound and D-threo-PPMP in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell/tissue homogenate (containing a specific amount of protein), and the desired concentration of the inhibitor (or vehicle control). Pre-incubate for a short period at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the NBD-C6-ceramide/BSA complex and UDP-glucose to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol solution to extract the lipids. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for HPLC: Carefully collect the lower organic phase containing the lipids and evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of a suitable solvent for HPLC injection (e.g., chloroform/methanol).
-
HPLC Analysis: Inject the reconstituted lipid extract onto a silica HPLC column. Elute the lipids using a suitable gradient of solvents (e.g., a gradient of chloroform/methanol/water).
-
Detection and Quantification: Monitor the elution of fluorescent lipids using a fluorescence detector set to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm. The product, NBD-glucosylceramide, will have a distinct retention time from the substrate, NBD-ceramide.
-
Data Analysis: Quantify the peak area of the NBD-glucosylceramide product. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both DL-threo-PPMP and D-threo-PPMP is the inhibition of glucosylceramide synthase. This inhibition has significant downstream consequences on cellular signaling.
Caption: Inhibition of Glucosylceramide Synthase by PPMP and its downstream effects.
Experimental Workflow: GCS Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of PPMP on GCS activity.
Caption: Workflow for determining the IC50 of a GCS inhibitor.
Conclusion
The choice between this compound and D-threo-PPMP depends on the specific research goals. For studies requiring the most potent and specific inhibition of glucosylceramide synthase, D-threo-PPMP is the superior choice . The use of the enantiomerically pure compound eliminates any potential confounding effects from the L-threo enantiomer and allows for the use of lower concentrations to achieve the desired biological effect. DL-threo-PPMP can still be a useful tool, particularly for initial screening or when a less potent inhibitor is desired, but researchers should be aware that the observed effects are primarily due to the D-threo component of the mixture.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved inhibitors of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucosylceramide synthase assay [bio-protocol.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-threo-PPMP and L-threo-PPMP Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) and its stereoisomer, L-threo-PPMP. Both compounds are recognized as inhibitors of glucosylceramide synthase (GCS), a pivotal enzyme in glycosphingolipid biosynthesis. This document outlines their differential inhibitory activities, summarizes key experimental data, and provides detailed methodologies for relevant assays to aid researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
DL-threo-PPMP is a racemic mixture containing both D-threo and L-threo enantiomers. Experimental evidence strongly indicates that the primary inhibitory activity against glucosylceramide synthase resides in the D-threo isomer . While the L-threo isomer exhibits significantly weaker direct inhibition of GCS, it demonstrates notable biological effects, including the induction of apoptosis in cancer cells. This guide will delve into the nuanced differences between the racemic mixture and the isolated L-threo isomer.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for DL-threo-PPMP and L-threo-PPMP based on available experimental evidence.
| Parameter | DL-threo-PPMP | L-threo-PPMP | Key Findings & References |
| Target Enzyme | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | Both compounds target GCS, the enzyme responsible for the first committed step in glycosphingolipid biosynthesis.[1][2] |
| IC50 (GCS Inhibition) | 2 - 20 µM | Not widely reported; significantly less active than the D-threo isomer. | DL-threo-PPMP inhibits GCS activity in a micromolar range.[3] The D-threo enantiomer is the primary active inhibitor of GCS.[4][5][6] |
| ED50 (Cell Growth Inhibition) | Varies by cell line | MCF-7: 4 µMMDA-MB-468: 7 µMSK-BR-3: 6 µM | L-threo-PPMP effectively inhibits the growth of various breast cancer cell lines.[2] |
| Mechanism of Action | Inhibition of GCS, leading to reduced glucosylceramide levels and accumulation of ceramide.[7] | Primarily induction of apoptosis through the intrinsic mitochondrial pathway.[8] | DL-threo-PPMP's effects are mainly attributed to GCS inhibition by its D-threo isomer. L-threo-PPMP induces apoptosis via caspase-9 and -3 activation.[8] |
| Apoptosis Induction | Yes | Yes, demonstrated to be a primary effect. | Both can induce apoptosis, but it is a more pronounced and studied effect of the L-threo isomer.[1][8][9] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Inhibition of the glycosphingolipid biosynthesis pathway by PPMP isomers.
References
- 1. Apoptosis of human carcinoma cells in the presence of inhibitors of glycosphingolipid biosynthesis: I. Treatment of Colo-205 and SKBR3 cells with isomers of PDMP and PPMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structural and stereochemical studies of potent inhibitors of glucosylceramide synthase and tumor cell growth. | Semantic Scholar [semanticscholar.org]
- 6. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Apoptosis of Breast and Colon Carcinoma Cells by Inhibitors of Glycolipid and DNA Biosynthesis - University of Notre Dame - Figshare [curate.nd.edu]
- 9. Apoptosis of human breast carcinoma cells in the presence of cis-platin and L-/D-PPMP: IV. Modulation of replication complexes and glycolipid: Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glucosylceramide Synthase Inhibitors: DL-threo-PPMP Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-threo-PPMP hydrochloride and other prominent glucosylceramide synthase (GCS) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development settings.
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), a diverse class of lipids involved in various cellular processes, including signal transduction, cell-cell recognition, and membrane stability.[1][2] Inhibition of GCS has emerged as a key therapeutic strategy for several diseases, most notably lysosomal storage disorders like Gaucher and Fabry disease, and is being explored for its potential in cancer and antiviral therapies.[3][4] This guide focuses on a comparative analysis of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) hydrochloride, a widely used research inhibitor, against other significant GCS inhibitors: Eliglustat, Lucerastat, and GENZ-667161.
Mechanism of Action of Glucosylceramide Synthase Inhibitors
GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most GSLs.[2][5] By inhibiting this enzyme, GCS inhibitors effectively reduce the production of glucosylceramide and its downstream metabolites. This "substrate reduction therapy" approach is particularly beneficial in diseases where the accumulation of these lipids is pathogenic.[6]
Comparative Performance of GCS Inhibitors
The inhibitory potency of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the reported IC50 values for this compound and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as the cell lines, enzyme sources, and assay methods used.
Table 1: In Vitro IC50 Values of Glucosylceramide Synthase Inhibitors
| Inhibitor | IC50 Value | Cell Line / Enzyme Source | Reference |
| This compound | 2 - 20 µM | Not specified | [1] |
| 0.85 µM (for P. falciparum growth) | P. falciparum-infected erythrocytes | [7] | |
| Eliglustat (Genz-112638) | 24 nM | Not specified | [4][8][9][10][11] |
| 20 nM | Intact MDCK cells | [8][12] | |
| 10 ng/mL | Not specified | [13][14] | |
| 115 nM | MDCK cell homogenates | [12] | |
| ~25 nM | Not specified | [10] | |
| Lucerastat | 11 µM (for Gb3 reduction) | Fabry patient fibroblasts | [15][16][17] |
| GENZ-667161 (GZ-161) | 2.5 µM (antiviral activity) | Not specified | [3] |
| ~4.5 µM (antiviral activity) | Not specified | [18][19] |
Table 2: Additional Potency Data for Other GCS Inhibitors
| Inhibitor | IC50 Value | Cell Line / Enzyme Source | Reference |
| Genz-123346 (GZ-346) | 14 nM (for GM1 inhibition) | Not specified | [4] |
| 2.7 µM (antiviral activity) | Not specified | [3] | |
| EXEL-0346 | 2 nM | Not specified | [4][20] |
| T-036 | 31 nM (human GCS), 51 nM (mouse GCS) | Not specified | [4][21] |
| T-690 | 15 nM (human GCS), 190 nM (mouse GCS) | Not specified | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of GCS inhibition and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Glucosylceramide Synthesis Pathway and Point of Inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Central Roles of Glucosylceramide in Driving Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idorsia | Lucerastat [idorsia.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Selecting a Negative Control for DL-threo-PPMP Hydrochloride Experiments
In studies utilizing the glucosylceramide synthase (GCS) inhibitor, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), the inclusion of a proper negative control is paramount for validating experimental results and ensuring that observed effects are specifically due to GCS inhibition. This guide provides a comprehensive comparison of suitable negative controls, complete with experimental data and detailed protocols to aid researchers in designing robust experiments.
Understanding the Mechanism of DL-threo-PPMP Hydrochloride
DL-threo-PPMP is a synthetic analog of ceramide that acts as a potent inhibitor of glucosylceramide synthase (GCS).[1] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, DL-threo-PPMP effectively depletes cells of glucosylceramide and its downstream derivatives, making it a valuable tool for studying the roles of these lipids in various cellular processes.
The Ideal Negative Control: The Inactive Stereoisomer
The most appropriate negative control for an active compound is often an inactive stereoisomer. In the case of DL-threo-PPMP, its diastereomer, DL-erythro-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-erythro-PPMP) , serves as the ideal negative control. While structurally similar to the active threo form, the erythro isomer does not inhibit glucosylceramide synthase activity. This allows researchers to distinguish between the specific effects of GCS inhibition and any potential off-target or non-specific effects of the compound's general chemical structure.
Comparative Efficacy of DL-threo-PPMP and its Negative Control
The following table summarizes the inhibitory activity of DL-threo-PPMP and the lack of activity of its negative control, DL-erythro-PPMP, on glucosylceramide synthase.
| Compound | Target | IC50 Value | Efficacy |
| This compound | Glucosylceramide Synthase (GCS) | ~2-20 µM | Potent inhibitor, leading to depletion of cellular glycosphingolipids.[1] |
| DL-erythro-PPMP | Glucosylceramide Synthase (GCS) | Not Applicable | Inactive; does not inhibit GCS and is therefore the recommended negative control. |
| D-threo-PPMP | Glucosylceramide Synthase (GCS) | ~0.5 µM | The more active enantiomer of the racemic DL-threo-PPMP mixture. |
Note: The IC50 value for DL-threo-PPMP can vary depending on the cell type and experimental conditions.
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of DL-threo-PPMP and its negative control.
Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the enzymatic activity of GCS in cell lysates, allowing for the direct assessment of inhibition by DL-threo-PPMP and the lack of inhibition by DL-erythro-PPMP.
Materials:
-
Cells of interest
-
This compound
-
DL-erythro-PPMP
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Radiolabeled UDP-D-[1-³H]glucose
-
Ceramide
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 25 mM KCl, 2.5 mM MgCl₂)
-
Chloroform/methanol (2:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of DL-threo-PPMP, DL-erythro-PPMP, or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the microsomal fraction where GCS is located.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a reaction tube, add a specific amount of cell lysate (e.g., 50-100 µg of protein).
-
Add the reaction buffer containing ceramide as the substrate.
-
Add the desired concentration of DL-threo-PPMP, DL-erythro-PPMP, or vehicle.
-
Initiate the reaction by adding radiolabeled UDP-D-[1-³H]glucose.
-
Incubate the reaction at 37°C for a specific time (e.g., 1-2 hours).
-
-
Lipid Extraction and Quantification:
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove unincorporated UDP-D-[1-³H]glucose.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a known volume of chloroform/methanol.
-
Quantify the amount of radiolabeled glucosylceramide formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the GCS activity as the amount of [³H]glucosylceramide formed per unit of protein per unit of time.
-
Compare the activity in the presence of DL-threo-PPMP and DL-erythro-PPMP to the vehicle control to determine the percent inhibition.
-
Cell Viability Assay (MTT Assay)
This assay assesses the impact of GCS inhibition on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
DL-erythro-PPMP
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of DL-threo-PPMP and DL-erythro-PPMP in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds or a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 for cell growth inhibition.
-
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Glycosphingolipid biosynthesis pathway and the points of intervention.
Caption: A logical workflow for comparing DL-threo-PPMP and its negative control.
References
Validating the Inhibitory Effect of DL-threo-PPMP Hydrochloride on Glucosylceramide Synthase: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy and mechanism of enzyme inhibitors is paramount. This guide provides an objective comparison of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), a known inhibitor of glucosylceramide synthase (GCS), with other notable GCS inhibitors. The information presented herein is supported by experimental data to aid in the validation of its inhibitory effects.
Comparative Efficacy of GCS Inhibitors
The inhibitory potency of various compounds against glucosylceramide synthase (GCS) is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for DL-threo-PPMP hydrochloride and a selection of alternative GCS inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | IC50 Value | Cell/Enzyme System | Reference |
| This compound | 2 - 20 µM | Various cell types | [1] |
| GENZ-123346 (Eliglustat) | 20 nM | Intact MDCK cells | [2][3] |
| Ibiglustat (Venglustat) | Not explicitly stated, but is a known potent GCS inhibitor | --- | [4][5] |
| Lucerastat | Median IC50 of 11 µM (range: 8.2–18 µM) for Gb3 reduction | Cultured Fabry patient fibroblasts | [6][7] |
| T-036 | 31 nM (human GCS), 51 nM (mouse GCS) | Enzymatic assay | [8][9] |
| GZ667161 | Analog of Venglustat with similar GCS inhibitory activity | --- | [10][11] |
| DL-threo-PDMP | --- | A known competitive inhibitor of GCS | [12] |
Note: The IC50 value for this compound is presented as a range as reported in the literature. This variability may be attributed to different experimental setups, including the cell lines or enzyme preparations used.
Experimental Protocols
To validate the inhibitory effect of this compound on GCS, a robust and reproducible experimental protocol is essential. Below is a detailed methodology for a cell-based glucosylceramide synthase activity assay.
Glucosylceramide Synthase (GCS) Activity Assay
Objective: To determine the in vitro efficacy of this compound in inhibiting GCS activity in a cellular context.
Materials:
-
Cell line expressing GCS (e.g., MDCK, HEK293, or a specific cancer cell line of interest)
-
Cell culture medium and supplements
-
This compound
-
Alternative GCS inhibitors (for comparison)
-
NBD-C6-ceramide (fluorescent substrate)
-
Cell lysis buffer
-
BCA protein assay kit
-
High-performance thin-layer chromatography (HPTLC) or High-performance liquid chromatography (HPLC) system
-
Appropriate solvents for chromatography
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound (and other inhibitors) for a predetermined period (e.g., 24-48 hours). Include a vehicle control (solvent only).
-
-
Metabolic Labeling with NBD-C6-Ceramide:
-
Following inhibitor treatment, incubate the cells with NBD-C6-ceramide at a final concentration of 5 µM for 2 hours at 37°C. This allows the fluorescent ceramide analog to be taken up by the cells and act as a substrate for GCS.
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS to remove excess NBD-C6-ceramide.
-
Lyse the cells and extract the lipids using a suitable method, such as the Bligh and Dyer method.
-
-
Quantification of NBD-Glucosylceramide:
-
Separate the extracted lipids using HPTLC or HPLC.
-
Visualize and quantify the fluorescent NBD-glucosylceramide product. The amount of NBD-glucosylceramide formed is directly proportional to the GCS activity.
-
-
Data Analysis:
-
Normalize the amount of NBD-glucosylceramide to the total protein concentration of the cell lysate, as determined by a BCA assay.
-
Calculate the percentage of GCS inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Impact of GCS Inhibition
To understand the broader cellular consequences of inhibiting GCS, it is helpful to visualize the affected signaling pathways and the experimental workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DL-threo-PDMP, Hydrochloride PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. | 80938-69-8 [sigmaaldrich.com]
Comparative Analysis of DL-threo-PPMP Hydrochloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition profile of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl). The information is compiled from publicly available experimental data to assist researchers in evaluating its specificity and potential off-target effects.
Executive Summary
DL-threo-PPMP hydrochloride is a widely recognized inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1] It also demonstrates inhibitory activity against other enzymes, notably sphingomyelin synthase (SMS), particularly in the malaria parasite Plasmodium falciparum. This guide summarizes the available quantitative data on its enzymatic inhibition, details relevant experimental protocols, and provides visual representations of the pertinent biochemical pathways and experimental workflows.
Data Presentation: Enzyme Inhibition Profile
The following table summarizes the known inhibitory activities of this compound against various enzymes. It is important to note that the experimental conditions and enzyme sources may vary between studies, affecting direct comparability.
| Target Enzyme | Organism/Tissue Source | Inhibition Metric | Value | Reference |
| Glucosylceramide Synthase (GCS) | Not Specified | IC50 | 2 - 20 µM | [1] |
| Glucosylceramide Synthase (GCS) | MDCK cell homogenates | % Inhibition @ 20 µM | 70% | [2] |
| Glucosylceramide Synthase (GCS) | Mouse liver microsomes | % Inhibition @ 20 µM | 41% | [2] |
| Glucosylceramide Synthase (GCS) | Mouse brain homogenates | % Inhibition @ 20 µM | 62% | [2] |
| Plasmodium falciparum growth | In vitro culture | IC50 | 0.85 µM | [2] |
| Sphingomyelin Synthase (SMS) | Plasmodium falciparum infected erythrocytes | Activity | Inhibits | [2] |
Note on Stereoisomers: DL-threo-PPMP is a racemic mixture. The D-threo enantiomer is the active component that inhibits glucosylceramide synthase.[3] The L-threo isomer has been reported to have different effects and may not inhibit GCS.[4]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of DL-threo-PPMP's activity, the following diagrams, generated using Graphviz, depict the relevant sphingolipid metabolic pathway and a general experimental workflow for assessing enzyme inhibition.
Caption: Simplified sphingolipid biosynthesis pathway highlighting the inhibitory action of DL-threo-PPMP.
Caption: General experimental workflow for determining enzyme inhibition by DL-threo-PPMP.
Experimental Protocols
The following are generalized protocols for assessing the inhibition of Glucosylceramide Synthase and Sphingomyelin Synthase by this compound, based on methodologies described in the literature. Specific details may need to be optimized for individual experimental setups.
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is based on the use of a fluorescently labeled ceramide analog.
a. Materials and Reagents:
-
Enzyme source: Cell homogenates (e.g., from MDCK cells) or purified GCS.
-
Substrate: NBD-C6-ceramide (fluorescent ceramide analog).
-
Co-substrate: Uridine diphosphate glucose (UDP-glucose).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Reaction Stop Solution: e.g., Chloroform:Methanol (2:1, v/v).
-
Thin Layer Chromatography (TLC) plates and developing solvent.
-
Fluorescence detector for TLC plates.
b. Procedure:
-
Prepare serial dilutions of this compound.
-
In a microcentrifuge tube, combine the enzyme source, assay buffer, and a specific concentration of DL-threo-PPMP or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the chloroform:methanol solution and vortexing to extract the lipids.
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol.
-
Spot the extract onto a TLC plate and develop the chromatogram.
-
Visualize and quantify the fluorescent product (NBD-C6-glucosylceramide) using a fluorescence scanner.
-
Calculate the percentage of inhibition for each concentration of DL-threo-PPMP relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sphingomyelin Synthase (SMS) Inhibition Assay
This protocol is adapted for a cell-based or homogenate-based assay.
a. Materials and Reagents:
-
Enzyme source: Cell homogenates (e.g., from P. falciparum-infected erythrocytes) or purified SMS.
-
Substrate: C6-NBD-ceramide.
-
Co-substrate: Phosphatidylcholine.
-
Inhibitor: this compound dissolved in a suitable solvent.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl.
-
Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).
-
TLC plates and developing solvent (e.g., Chloroform:Methanol:Ammonium Hydroxide).
-
Fluorescence detector.
b. Procedure:
-
Prepare serial dilutions of this compound.
-
Combine the enzyme source, assay buffer, phosphatidylcholine, and DL-threo-PPMP or vehicle control in a reaction tube.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding C6-NBD-ceramide.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction and extract the lipids using the chloroform:methanol solution.
-
Separate the lipids by TLC.
-
Visualize and quantify the fluorescent product (C6-NBD-sphingomyelin).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the GCS assay.
Discussion of Cross-Reactivity and Off-Target Effects
The available data indicates that this compound is not entirely specific for glucosylceramide synthase. Its inhibitory action on sphingomyelin synthase in P. falciparum suggests a degree of cross-reactivity, likely due to the structural similarity of the ceramide substrate utilized by both enzymes.
Researchers should be aware of potential off-target effects when using DL-threo-PPMP. Inhibition of GCS leads to an accumulation of its substrate, ceramide, which is a bioactive lipid involved in various cellular processes, including apoptosis and cell cycle arrest. Therefore, some of the observed cellular effects of DL-threo-PPMP may be a consequence of ceramide accumulation rather than a direct off-target inhibition of other enzymes.
For studies requiring high specificity, it is advisable to consider newer generations of GCS inhibitors that have been developed with improved selectivity profiles. Additionally, complementing experiments using genetic approaches, such as siRNA-mediated knockdown of the target enzyme, can help to validate the on-target effects of DL-threo-PPMP.
References
Comparative Efficacy of DL-threo-PPMP and its Enantiomers in Glucosylceramide Synthase Inhibition
A detailed guide for researchers and drug development professionals on the differential activity of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) and its stereoisomers.
This guide provides a comprehensive comparison of the racemic mixture DL-threo-PPMP with its individual enantiomers, D-threo-PPMP and L-threo-PPMP, focusing on their efficacy as inhibitors of glucosylceramide synthase (GCS). GCS is a critical enzyme in the biosynthesis of glycosphingolipids, making it a key target in various therapeutic areas, including cancer and lysosomal storage disorders.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the inhibitory activity of DL-threo-PPMP and its enantiomers. The data clearly indicates that the D-threo enantiomer is the biologically active component of the racemic mixture.
| Compound | Target Enzyme | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| DL-threo-PPMP | Glucosylceramide Synthase | Enzyme Activity Assay | - | IC50 | 2 - 20 µM | [1] |
| D-threo-PPMP | Glucosylceramide Synthase | Cell Growth Assay | MDCK | % Inhibition | 70% at 20 µM | |
| D-threo-PPMP | - | DNA Synthesis Assay | MDCK | Significant Inhibition | at 3 µM | |
| L-threo-PPMP | Glucosylceramide Synthase | - | - | Activity | Inactive enantiomer | Inferred from |
Mechanism of Action and Signaling Pathway
DL-threo-PPMP and its active D-enantiomer are ceramide analogs that act as inhibitors of glucosylceramide synthase (GCS).[1] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, PPMP leads to a decrease in the production of glucosylceramide and downstream glycosphingolipids. This inhibition also results in an accumulation of the substrate, ceramide. The modulation of these lipid second messengers can impact various cellular processes, including cell growth, proliferation, apoptosis, and autophagy.[1]
References
Western Blot Validation of Autophagy Induction: A Comparative Guide to DL-threo-PPMP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-threo-PPMP hydrochloride's performance in inducing autophagy, validated by Western blot analysis, against other common methods. We present supporting experimental data, detailed protocols, and visual pathways to facilitate your research and development efforts.
Introduction to Autophagy and its Detection
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a crucial role in cellular homeostasis, and its dysregulation is implicated in numerous diseases. A key method for monitoring autophagy is through Western blot analysis of specific marker proteins, primarily the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of the autophagy receptor protein p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are hallmark indicators of autophagy induction.
This compound: A Glucosylceramide Synthase Inhibitor for Autophagy Induction
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a ceramide analog that inhibits glucosylceramide synthase, a key enzyme in glycosphingolipid biosynthesis.[1] Research has demonstrated that by inhibiting this enzyme, this compound effectively stimulates autophagic flux in neuronal cells.[2] The underlying mechanism involves the inhibition of the Akt-mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of autophagy.[2]
Comparative Performance Analysis
This section compares the efficacy of this compound in inducing autophagy with two widely used methods: treatment with rapamycin (a direct mTOR inhibitor) and nutrient starvation. The following tables summarize quantitative data from various studies, showcasing the changes in LC3-II/LC3-I ratio and p62 levels as determined by Western blot.
Quantitative Comparison of Autophagy Induction
| Induction Method | Cell Type | Treatment Conditions | Fold Change in LC3-II/LC3-I Ratio | Change in p62 Levels | Reference |
| DL-threo-PPMP HCl | Primary Mouse Neurons | 10 µM | Increased Autophagy Flux | Not explicitly quantified | [2] |
| Rapamycin | U87MG cells | 10 nM for 24h | ~2.5-fold increase | Decreased | [3] |
| Rapamycin | Human Glioblastoma Cells | 100 nmol/L | Increased | Decreased | [4] |
| Starvation (EBSS) | WT-ES Cells | 6 hours | ~2-fold increase | Decreased | [5] |
| Starvation | HeLa Cells | Not specified | Increased | Decreased | [6] |
Signaling Pathway of this compound-Induced Autophagy
The induction of autophagy by this compound is mediated through the inhibition of the Akt/mTOR signaling pathway. The diagram below illustrates this mechanism.
Caption: DL-threo-PPMP HCl inhibits Glucosylceramide Synthase, leading to Akt/mTOR pathway inhibition and subsequent autophagy induction.
Experimental Protocols
Western Blotting for Autophagy Markers (LC3 and p62) in Primary Neurons
This protocol is a generalized procedure based on common practices for neuronal cell culture and Western blot analysis of autophagy markers.
1. Cell Culture and Treatment:
-
Culture primary neurons in appropriate media and conditions.
-
Treat cells with this compound (e.g., 10 µM), Rapamycin (e.g., 100 nM), or replace with Earle's Balanced Salt Solution (EBSS) for starvation for the desired time points. Include an untreated control group.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay.
4. Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP (Horseradish Peroxidase)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Experimental Workflow
The following diagram outlines the key steps in the Western blot validation of autophagy induction.
Caption: A streamlined workflow for the Western blot analysis of autophagy markers from cell treatment to data analysis.
Conclusion
This compound presents a valuable tool for inducing autophagy through a distinct mechanism involving the inhibition of glucosylceramide synthase and the Akt/mTOR pathway. Western blot analysis is a robust method to validate its efficacy by monitoring the established markers LC3-II and p62. While direct quantitative comparisons with established inducers like rapamycin and starvation require further detailed studies, the available data strongly support its role as an effective autophagy inducer. The provided protocols and diagrams serve as a practical guide for researchers to incorporate this compound into their studies and accurately assess its impact on autophagy.
References
- 1. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and HPTLC for Purity Analysis of DL-threo-PPMP Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in guaranteeing the safety and efficacy of therapeutic candidates. DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride), a known inhibitor of glucosylceramide synthase, is a compound of significant interest in studying sphingolipid metabolism and its role in various diseases. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for determining the purity of this compound, supported by experimental protocols and performance data.
Mechanism of Action: Inhibition of Glucosylceramide Synthase
This compound acts as a competitive inhibitor of the enzyme glucosylceramide synthase (GCS). GCS is a key enzyme in the sphingolipid metabolic pathway, responsible for the glycosylation of ceramide to form glucosylceramide, a precursor for more complex glycosphingolipids. By inhibiting this step, this compound leads to an accumulation of ceramide and a depletion of downstream glycosphingolipids, which can induce cellular responses such as apoptosis and cell cycle arrest.
Caption: Inhibition of the glucosylceramide synthesis pathway by this compound.
Comparison of Analytical Methods: HPLC vs. HPTLC
Both HPLC and HPTLC are powerful chromatographic techniques for the purity assessment of pharmaceutical compounds. HPLC is widely regarded as the gold standard for its high resolution, sensitivity, and quantitative accuracy. HPTLC, an advanced form of TLC, offers high throughput, lower cost, and procedural simplicity, making it a viable alternative for certain applications.
The choice between HPLC and HPTLC often depends on the specific requirements of the analysis, such as the number of samples, the need for automation, and the desired level of precision.
Caption: Logical workflow for selecting an analytical method for purity testing.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and HPTLC methods for the analysis of aminolipid compounds like this compound.
| Parameter | HPLC | HPTLC-Densitometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 1.0% (Intra-day) | < 5.0% (Intra-day) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~3 ng/spot |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~10 ng/spot |
| Analysis Time per Sample | 15 - 30 minutes | 3 - 5 minutes (per plate of multiple samples) |
| Solvent Consumption | High | Low |
| Throughput | Sequential | Parallel (High) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a published procedure for a closely related aminolipid and is suitable for determining the purity of bulk this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl, 5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method provides a high-throughput alternative for the quantitative purity determination of this compound.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Chloroform, Methanol, and Ethyl Acetate in a 10:2:4 (v/v/v) ratio.
-
Sample Application: Apply 5 µL of the sample and standard solutions (0.1 mg/mL in methanol) as 8 mm bands onto the HPTLC plate using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis: Scan the dried plate in absorbance mode at 357 nm using a TLC scanner. The selection of this wavelength is based on the chromophoric nature of the compound after potential derivatization or its intrinsic absorbance.
-
Purity Calculation: The purity of the sample is determined by comparing the peak area of the sample spot to the peak area of a certified reference standard at a known concentration.
Safety Operating Guide
Proper Disposal of DL-threo-PPMP Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers and laboratory personnel must handle the disposal of DL-threo-PPMP hydrochloride in accordance with institutional and local regulations. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper chemical waste disposal protocols is essential to ensure safety and environmental protection.
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (this compound) is a widely used inhibitor of glucosylceramide synthase, an enzyme crucial in sphingolipid metabolism. Its proper disposal is a critical component of laboratory safety and chemical management.
Key Disposal Procedures
The primary consideration for the disposal of this compound is its classification as a non-hazardous substance. However, this does not permit indiscriminate disposal. Laboratory waste management practices should always be followed.
Solid Waste Disposal:
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Packaging: Ensure the container is securely closed to prevent any spillage. The original product container, if empty, can be used after ensuring no residue remains.
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures regarding non-hazardous solid chemical waste. In many cases, non-hazardous solids are to be placed directly into designated dumpsters by laboratory personnel. Custodial staff should not handle chemical waste.
Liquid Waste Disposal (Solutions):
For solutions containing this compound, the disposal method will depend on the solvent used.
-
Aqueous Solutions: For small quantities of aqueous solutions, disposal down the sanitary sewer may be permissible, followed by flushing with a large volume of water. However, this is subject to approval from your local EHS department.
-
Organic Solvents: Solutions of this compound in organic solvents must be treated as hazardous waste due to the nature of the solvent. These should be collected in a designated hazardous waste container for pickup and disposal by a certified waste management provider.
Empty Containers:
Empty containers that previously held this compound should be thoroughly rinsed. The rinsate should be collected and disposed of as chemical waste, following the guidelines for the solvent used. Once cleaned, deface the label on the container to indicate that it no longer contains the chemical and dispose of it with regular laboratory glass or plastic waste, as appropriate.
Summary of Disposal Options
| Waste Form | Disposal Method | Key Considerations |
| Solid this compound | Dispose of as non-hazardous solid waste. | Must be securely packaged and handled by laboratory personnel. Follow institutional guidelines. |
| Aqueous Solutions | May be permissible for sanitary sewer disposal. | Requires prior approval from your institution's EHS department. |
| Solutions in Organic Solvents | Dispose of as hazardous chemical waste. | The solvent dictates the hazardous nature of the waste. |
| Empty Containers | Rinse thoroughly and dispose of with regular lab waste. | Deface the original label. The rinsate must be disposed of as chemical waste. |
Experimental Protocol: Inhibition of Glucosylceramide Synthase
This compound is a competitive inhibitor of glucosylceramide synthase (GCS), which catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. This inhibitory action is foundational to its use in research, particularly in studies of sphingolipid metabolism and its role in cellular processes.
A typical experimental workflow to assess the inhibitory effect of this compound on GCS activity involves the following steps:
-
Cell Culture and Treatment: Cells of interest are cultured under standard conditions. A stock solution of this compound is prepared, typically in a solvent like ethanol or DMSO. The cells are then treated with varying concentrations of this compound for a specified duration.
-
Lipid Extraction: Following treatment, the cells are harvested, and total lipids are extracted using established methods, such as the Folch or Bligh-Dyer procedures.
-
Quantification of Glucosylceramide: The extracted lipids are analyzed to quantify the levels of glucosylceramide. This is often achieved using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
-
Data Analysis: The levels of glucosylceramide in the treated cells are compared to those in untreated control cells to determine the extent of inhibition by this compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the role of this compound in the glucosylceramide synthesis pathway and a general experimental workflow for its use.
Caption: Inhibition of the Glucosylceramide Synthesis Pathway by this compound.
Essential Safety and Logistics for Handling DL-threo-PPMP Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides comprehensive guidance for the safe handling and disposal of DL-threo-PPMP hydrochloride, a known inhibitor of glucosylceramide synthase.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent laboratory practice to utilize standard personal protective equipment when handling this or any other chemical powder to minimize exposure and ensure personnel safety.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Recommended if weighing or handling large quantities that may generate dust. A dust mask or N95 respirator can be used in such cases. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure safety and procedural consistency.
Preparation
-
Designated Area: Conduct all handling and weighing of the powder in a designated area, such as a chemical fume hood or a specific benchtop away from high-traffic areas. This minimizes the potential for cross-contamination and exposure.
-
Review SDS: Before beginning work, review the Safety Data Sheet (SDS) for this compound.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and appropriate solvents.
Weighing and Aliquoting
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust.
-
Use Appropriate Tools: Use clean spatulas and weigh boats for transferring the powder.
-
Enclosure: For larger quantities, consider weighing the powder within a ventilated enclosure or fume hood to control dust.
Dissolving the Compound
-
Solvent Compatibility: Consult the product's technical data sheet for information on solubility. This compound is soluble in organic solvents such as ethanol and DMSO.
-
Procedure: Add the solvent to the vessel containing the weighed powder. Cap the vessel and mix by vortexing or gentle agitation until the solid is completely dissolved.
Experimental Use
-
Clear Labeling: Ensure all containers with solutions of this compound are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Controlled Environment: Conduct all experiments involving the compound in a controlled laboratory setting.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste (Unused Powder) | Dispose of as non-hazardous chemical waste. Place in a sealed, labeled container and dispose of according to your institution's guidelines. Do not place in general laboratory trash cans that are handled by custodial staff.[1] |
| Contaminated Materials (Gloves, Weigh Boats, etc.) | Dispose of in the appropriate laboratory waste stream for non-hazardous solid waste. |
| Liquid Waste (Solutions) | Consult your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of non-hazardous chemical solutions. Some institutions may permit drain disposal for dilute, non-hazardous aqueous solutions, while others may require collection for waste pickup. |
| Empty Containers | Rinse the empty container with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once clean, the container can often be disposed of in the regular trash after defacing the label.[1] |
Mechanism of Action: Inhibition of Glucosylceramide Synthase
This compound acts as an inhibitor of the enzyme glucosylceramide synthase. This enzyme is critical in the biosynthesis of glycosphingolipids, which are essential components of cell membranes involved in various cellular processes. By inhibiting this enzyme, this compound blocks the formation of glucosylceramide from ceramide, leading to a reduction in downstream glycosphingolipids. This mechanism is a target for research in areas such as cancer biology and infectious diseases.
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
